Product packaging for (1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine(Cat. No.:CAS No. 55-56-1)

(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

Cat. No.: B1668724
CAS No.: 55-56-1
M. Wt: 505.4 g/mol
InChI Key: GHXZTYHSJHQHIJ-UHFFFAOYSA-N
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Description

Chlorhexidine is a potent synthetic bisbiguanide antiseptic with broad-spectrum activity against bacteria and fungi, including Candida albicans . Its cationic nature allows it to bind to negatively charged bacterial cell walls, acting as a bactericidal agent at high concentrations by disrupting membrane integrity and causing cytoplasmic component leakage; at lower concentrations, it exerts a bacteriostatic effect . This mechanism, combined with its notable substantivity (the ability to bind to tissues and provide prolonged activity), makes it a valuable compound for research . Researchers utilize Chlorhexidine to study biofilm formation, develop antimicrobial coatings for medical devices, and investigate adjuvant therapies for periodontal diseases . It is available in various salt forms, with Chlorhexidine digluconate being highly soluble in water and commonly used for in-vitro assays . When handling, note that Chlorhexidine is incompatible with anions like soaps and detergents, which can neutralize its efficacy . This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30Cl2N10 B1668724 (1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine CAS No. 55-56-1

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation.

CAS No.

55-56-1

Molecular Formula

C22H30Cl2N10

Molecular Weight

505.4 g/mol

IUPAC Name

(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

InChI

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)

InChI Key

GHXZTYHSJHQHIJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Appearance

Solid powder

Color/Form

Crystals from methanol
Solid

melting_point

134 °C

Other CAS No.

55-56-1
3697-42-5

physical_description

Solid

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/
Stable under recommended storage conditions.

solubility

2.61e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetate, Chlorhexidine
Chlorhexidine
Chlorhexidine Acetate
Chlorhexidine Hydrochloride
Hydrochloride, Chlorhexidine
MK 412A
MK-412A
MK412A
Novalsan
Sebidin A
Tubulicid

vapor_pressure

1.98X10-14 mm Hg at 25 °C (est)

Origin of Product

United States

Historical Scientific Development and Evolution of Understanding

Early Synthesis and Initial Characterization (1950s)

Chlorhexidine was first synthesized in the early 1950s at the laboratories of Imperial Chemical Industries (ICI) in Manchester, United Kingdom. chlorhexidinefacts.combasicmedicalkey.comdrugbank.com The synthesis was an outcome of a research program focused on developing new anti-malarial agents, specifically investigating the biological properties of polyguanidines. basicmedicalkey.comrjor.roperioexpertise.co.uk The structure of chlorhexidine was strategically based on linking two molecules of the antimalarial drug Proguanil with a hexamethylenediamine (B150038) spacer. bris.ac.uk A U.S. patent for the compound was granted in 1954 to F.L. Rose and G. Swain, who were working for ICI. drugbank.com

Chemically, chlorhexidine is a cationic bis-guanide identified as 1,6-di(4-chlorophenyl-diguanido) hexane. basicmedicalkey.com Initial characterization revealed it to be a strong base, which is practically insoluble in water. basicmedicalkey.com This property led to its initial development as various salts to improve solubility and utility. The first commercially available forms included the poorly soluble hydrochloride salt and the moderately soluble acetate (B1210297) salt. basicmedicalkey.com A significant advancement came in 1957 with the introduction of the freely soluble gluconate salt, which became the favored form for disinfectant formulations. basicmedicalkey.comperiobasics.com

The fundamental properties of chlorhexidine and its common salts are detailed below.

PropertyDescription
Chemical Formula C22H30Cl2N10 wikipedia.org
Molar Mass 505.45 g·mol−1 wikipedia.org
Structure A cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide (B1667054) groups joined by a central hexamethylene chain. drugbank.com
Physical Form The base is a white or yellowish crystalline powder. chlorhexidinefacts.combasicmedicalkey.com
Solubility (Base) Practically insoluble in water (0.008% wt/vol at 20°C). basicmedicalkey.com
Solubility (Salts) Varies widely; the diacetate salt has a solubility of 1.9% wt/vol, while the gluconate salt is highly soluble in water. basicmedicalkey.com

Discovery of Antiseptic and Antimicrobial Properties

Following its synthesis, investigations quickly revealed that chlorhexidine possessed potent antimicrobial activity. basicmedicalkey.comresearchgate.net A landmark article published in 1954 by Davies and colleagues introduced the compound, under the trade name "Hibitane," as a "new antibacterial agent of high potency." chlorhexidinefacts.comrjor.ro This publication was pivotal in shifting the focus of chlorhexidine's development from anti-malarial to antiseptic applications. researchgate.net

The compound demonstrates a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. wikipedia.orgchlorhexidinefacts.com Its efficacy is particularly high against Gram-positive bacteria. wikipedia.org The antimicrobial effect of chlorhexidine is dependent on its concentration; it exhibits bacteriostatic (inhibiting bacterial growth) properties at low concentrations and bactericidal (killing bacteria) properties at higher concentrations. wikipedia.orgchlorhexidinefacts.comeuropeanreview.org

The mechanism of action is a result of its molecular structure. At physiological pH, the chlorhexidine molecule is a positively charged cation. wikipedia.orgchlorhexidinefacts.com This cation binds to the negatively charged phospholipids (B1166683) on the bacterial cell wall, destabilizing the membrane and interfering with its integrity. wikipedia.orgchlorhexidinefacts.comnih.gov This disruption leads to the leakage of intracellular components, ultimately causing cell death. bris.ac.ukchlorhexidinefacts.com

A critical property identified in early research is its substantivity—the ability to bind strongly to proteins in tissues like skin and mucous membranes. bris.ac.ukchlorhexidinefacts.com This binding allows for a slow, sustained release of the compound, providing prolonged antimicrobial activity. researchgate.netchlorhexidinefacts.com

Milestones in Academic Recognition and Research Applications

The academic and commercial trajectory of chlorhexidine progressed rapidly following its initial discovery.

1954: Chlorhexidine was first introduced commercially in the United Kingdom as a topical disinfectant and antiseptic. chlorhexidinefacts.comperioexpertise.co.uk The scientific community was formally introduced to its potent antibacterial properties through the publication by Davies et al. rjor.ro

1957: The more versatile and highly soluble chlorhexidine gluconate salt was introduced, greatly expanding its formulation possibilities. basicmedicalkey.comperiobasics.com

1969-1970: The anti-plaque properties of chlorhexidine were first demonstrated in seminal studies by Löe and Schiött. periobasics.com Their research showed that a chlorhexidine rinse could effectively prevent the formation of dental plaque and the development of gingivitis. periobasics.com

1970s: Research demonstrated that handwashing with chlorhexidine could reduce skin flora by 86-92%. chlorhexidinefacts.com The compound was introduced to the United States market during this decade. chlorhexidinefacts.comdrugbank.com

1976: Chlorhexidine's efficacy as an oral agent to inhibit dental plaque was firmly established, marking a significant milestone in its application in dentistry. chlorhexidinefacts.comperioexpertise.co.ukbris.ac.uk It subsequently became known as the "gold standard" against which other anti-plaque agents are measured. acs.org

Following these milestones, the use of chlorhexidine expanded into numerous fields, including ophthalmology, urology, and the disinfection of medical devices like intravascular catheters. rjor.roresearchgate.net It was eventually included on the World Health Organization's List of Essential Medicines. basicmedicalkey.comnih.gov Ongoing research continues to explore novel delivery systems and applications, such as its incorporation into nanoparticles and various medical materials. bris.ac.uknih.gov

Molecular and Cellular Mechanisms of Antimicrobial Action

Cationic Nature and Electrostatic Interactions with Microbial Cell Structures

Chlorhexidine is a cationic bisbiguanide molecule, meaning it carries a positive charge and contains two biguanide (B1667054) groups linked by a hexamethylene chain. patsnap.comnih.govdrugbank.com This positive charge is crucial for its initial interaction with negatively charged components of microbial cells. nih.govpatsnap.comnih.govdrugbank.compatsnap.comnih.govresearchgate.net

Specific Adsorption to Phosphate-Containing Molecules on Bacterial Surfaces

Research indicates that chlorhexidine exhibits specific and strong adsorption to phosphate-containing molecules located on the bacterial cell surface. chlorhexidinefacts.comnih.govrsc.org These phosphate (B84403) groups are integral components of key bacterial structures such as phospholipids (B1166683) in the cell membrane and teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria) in the cell wall. nih.govpatsnap.comoup.comnih.govresearchgate.netoup.comresearchgate.netk-state.edu The interaction with these phosphate groups is a significant factor in altering the cell's osmotic equilibrium. nih.govscielo.br Studies using techniques like isothermal calorimetric titration have demonstrated the binding of chlorhexidine to lipopolysaccharides (LPS) and lipoteichoic acid (LTA). oup.comnih.govresearchgate.netoup.com

Membrane Disruption and Permeabilization

Following the initial electrostatic attraction and binding, chlorhexidine disrupts the integrity and function of the bacterial cell membrane, leading to increased permeability. mdpi.compatsnap.comdrugbank.compatsnap.comscielo.brpatsnap.comoup.comwikipedia.org

Alteration of Cell Wall Integrity

At lower concentrations, chlorhexidine can affect the integrity of the bacterial cell wall. chlorhexidinefacts.compatsnap.com This interaction can lead to the destabilization of the cell wall and interfere with osmosis. chlorhexidinefacts.com Some studies have observed the formation of dented spots on the cell walls of both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli) after exposure to chlorhexidine, suggesting localized morphological damage. nih.govresearchgate.net

Damage to Cytoplasmic/Inner Membrane

A primary mechanism of chlorhexidine's bactericidal effect is the damage it inflicts upon the cytoplasmic or inner membrane of the bacterial cell. mdpi.compatsnap.comscielo.brnih.gov Chlorhexidine interacts with the lipids and proteins within the membrane, embedding itself in the lipid bilayer and causing destabilization. patsnap.com This disruption compromises the membrane's structural integrity and its ability to perform essential functions, such as nutrient transport and energy generation (e.g., inhibiting ATP synthesis). patsnap.compatsnap.com Scanning electron microscopy (SEM) studies have confirmed membrane disruption in bacteria treated with chlorhexidine. plos.org At higher concentrations, chlorhexidine can cause the cytoplasmic contents to congeal or solidify. chlorhexidinefacts.commdpi.comscielo.br

Leakage of Low-Molecular-Weight Cytoplasmic Components (e.g., Potassium Ions, Phosphorus)

A significant consequence of chlorhexidine-induced membrane damage is the leakage of essential low-molecular-weight cytoplasmic components from the bacterial cell. chlorhexidinefacts.comnih.govpatsnap.comscielo.br This leakage includes ions such as potassium ions (K⁺) and phosphorus-containing molecules. chlorhexidinefacts.comnih.govpatsnap.comscielo.brnih.gov The loss of these vital substances disrupts the cell's homeostasis and contributes to cell death. patsnap.compatsnap.com Studies have measured the loss of phosphorus from chlorhexidine-treated cells. nih.gov Investigations using techniques like potassium electrodes and radioactive methods (employing ⁸⁶Rb as a tracer for potassium) have demonstrated the accelerated leakage of potassium ions from bacteria exposed to chlorhexidine. nih.gov

Here is a summary of some research findings related to the leakage of components:

Component LeakedMethod of DetectionBacterial Species StudiedReference
Potassium IonsPotassium electrode, Radioactive method (⁸⁶Rb)Escherichia coli, Pseudomonas aeruginosa nih.gov
PhosphorusEnergy dispersive X-ray (EDAX) analysis with SEMBacillus subtilis, Escherichia coli nih.gov
Low-molecular-weight substancesImplied by effects on cell integrity and viabilityVarious bacteria chlorhexidinefacts.comnih.govscielo.br

This leakage of cytoplasmic contents is particularly notable at lower concentrations of chlorhexidine, contributing to a bacteriostatic effect, while higher concentrations lead to more rapid and extensive damage, resulting in a bactericidal effect. chlorhexidinefacts.comdrugbank.comscielo.br

Concentration-Dependent Bacteriostatic and Bactericidal Effects

Chlorhexidine exhibits a dose-dependent antimicrobial effect. nih.goveuropeanreview.org At lower concentrations, it typically acts as a bacteriostatic agent, inhibiting bacterial growth. chlorhexidinefacts.comnih.govdroracle.aieuropeanreview.orgmedrxiv.orgfrontiersin.org At higher concentrations, it becomes bactericidal, leading to bacterial cell death. chlorhexidinefacts.comnih.govdroracle.aieuropeanreview.orgmedrxiv.orgfrontiersin.org

Bacteriostatic Effects at Lower Concentrations (e.g., Integrity Changes)

At lower concentrations (e.g., 0.02%-0.06%), chlorhexidine interacts with the bacterial cell wall and cytoplasmic membrane, affecting their integrity. nih.govdroracle.aieuropeanreview.org This interaction leads to changes in the osmotic equilibrium of the cell and causes leakage of low-molecular-weight cytoplasmic components, such as potassium and phosphorus ions. patsnap.comdroracle.aieuropeanreview.orgnih.govdrugbank.commims.com This leakage disrupts essential cellular functions and inhibits growth, resulting in a bacteriostatic effect. droracle.aieuropeanreview.orgnih.govmims.com The process of potassium ion loss at sublethal concentrations can be reversible if the chlorhexidine is removed. europeanreview.org

Bactericidal Effects at Higher Concentrations (e.g., Cytoplasmic Coagulation)

At higher concentrations (e.g., >0.12%), chlorhexidine penetrates the cell membrane more extensively. nih.govdroracle.aieuropeanreview.org This increased penetration leads to significant damage to the cytoplasmic membrane and causes the precipitation or coagulation of intracellular components, including cytoplasmic proteins. chlorhexidinefacts.comnih.govdroracle.aieuropeanreview.orgmims.com This coagulation of the cytoplasm is a lethal event, resulting in rapid cell death and a bactericidal effect. chlorhexidinefacts.comnih.govdroracle.aieuropeanreview.orgmims.com

Table 1: Concentration-Dependent Effects of Chlorhexidine

Chlorhexidine ConcentrationEffect on BacteriaMechanism
Lower (e.g., 0.02%-0.06%)BacteriostaticMembrane integrity changes, leakage of low-molecular-weight components (K+, P), inhibition of growth. nih.govdroracle.aieuropeanreview.orgnih.govmims.com
Higher (e.g., >0.12%)BactericidalExtensive membrane disruption, coagulation/precipitation of cytoplasmic contents, cell death. chlorhexidinefacts.comnih.govdroracle.aieuropeanreview.orgmims.com

Inhibition of Cellular Metabolic Processes

Beyond membrane disruption, chlorhexidine also interferes with vital cellular metabolic processes within the bacterial cell. asm.orgnih.gov

Disruption of Adenosine Triphosphate (ATP) Synthesis

Chlorhexidine has been reported to disrupt processes related to respiratory activity and can collapse the membrane potential, which is crucial for ATP synthesis. patsnap.comnih.govasm.org While high concentrations may inhibit membrane-bound ATPase, some research suggests that membrane disruption, rather than direct ATPase inactivation, is the primary lethal event associated with its effects on energy production. asm.orgnih.govoup.com However, other studies indicate that chlorhexidine can inhibit ATP synthesis by targeting components like subunit c of ATP synthase in certain bacteria. nih.gov Recent research also suggests chlorhexidine can act as an ATP-assisted inhibitor against type 1 methionyl-tRNA synthetase in Gram-positive bacteria, an enzyme essential for protein translation and thus indirectly affecting cellular energy demands and utilization. researchgate.netnih.gov

Impairment of Nutrient Transport

The damage to the cytoplasmic membrane caused by chlorhexidine can impair the cell's ability to transport essential nutrients from its environment. patsnap.compatsnap.comasm.org The disruption of membrane integrity and potential can interfere with transport systems that rely on electrochemical gradients or membrane-bound carrier proteins. patsnap.comasm.org This impairment of nutrient uptake further contributes to the inhibition of bacterial growth and survival.

Inhibition of Membrane-Bound Enzymes

Chlorhexidine can also inhibit the activity of membrane-bound enzymes. droracle.ainih.govnih.gov At lower concentrations, this inhibition contributes to the bacteriostatic effect. droracle.ai Studies have investigated the susceptibility of various bacterial cell envelope enzymes, including ATPase, succinic dehydrogenase, and penicillin-binding protein 7, to chlorhexidine. nih.gov While some enzymes show susceptibility, the degree of inhibition can vary, and the concentrations required for significant inhibition of certain enzymes, like ATPase, might be higher than those causing membrane disruption, suggesting that not all membrane-bound enzymes are primary targets. asm.orgnih.gov Nevertheless, the inhibition of these enzymes can disrupt crucial metabolic pathways located within or associated with the bacterial membrane.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The antimicrobial effect of chlorhexidine involves the generation of reactive oxygen species (ROS) within microbial cells, contributing to oxidative stress and cellular damage. mdpi.comresearchgate.netnih.govresearchgate.net

ROS Production as a Mechanism of Antimicrobial Effect

Studies have demonstrated that treatment with chlorhexidine results in elevated ROS production in bacteria. researchgate.netnih.govresearchgate.netnih.gov For instance, research on Acinetobacter baumannii, including carbapenem-resistant strains, showed that chlorhexidine treatment led to increased ROS generation. researchgate.netnih.govnih.gov Higher levels of ROS can damage various cellular macromolecules, such as lipids, proteins, DNA, and RNA, ultimately leading to a loss of function, increased mutagenesis, and bacterial cell death. nih.gov The proposed mechanism involves ROS-dependent membrane damage. nih.govbiorxiv.org

Lipid Peroxidation and Membrane Damage

Elevated ROS production induced by chlorhexidine contributes to higher lipid peroxidation in bacterial cells. researchgate.netnih.govresearchgate.netnih.gov Lipid peroxidation is a process where free radicals, such as ROS, damage lipids, particularly those in cell membranes. This biochemical change, along with elevated ROS, results in significant membrane damage and alterations in membrane components, including phospholipids, proteins, carbohydrates, and nucleic acids. researchgate.netnih.govnih.gov Evidence from techniques like Fourier transform infrared (FTIR) spectroscopy and scanning electron microscopy (SEM) supports these findings, showing alterations in membrane composition and loss of cellular integrity and membrane rupture after chlorhexidine treatment. nih.govsemanticscholar.org The membrane damage caused by oxidative stress and lipid peroxidation is considered a key factor in the bactericidal effect of chlorhexidine. nih.gov

Biophysical Models of Membrane Interaction

Chlorhexidine's interaction with the lipid bilayer is a critical aspect of its antimicrobial mechanism, involving specific biophysical interactions that lead to membrane disruption. scholaris.ca

"Wedge" Insertion Hypothesis into Lipid Bilayers

A probable biophysical mechanism suggests that chlorhexidine inserts itself into the lipid bilayer like a "wedge". scholaris.cacins.ca This hypothesis proposes that the chlorhexidine molecule bends at its center, allowing its hydrophobic hexamethylene linker to partition into the glycerol (B35011)/phosphate region of the lipid bilayer, while the hydrophilic chlorophenyl groups are located at the lipid headgroup. scholaris.ca This arrangement can disrupt the structural integrity of the membrane, potentially leading to instability and the formation of large pores that cause leakage of vital cytoplasmic contents. scholaris.cacins.ca Studies using techniques like neutron scattering and deuterium (B1214612) nuclear magnetic resonance have investigated the location and orientation of chlorhexidine within model phospholipid membranes, providing insights into this insertion mechanism. scholaris.ca Neutron scattering experiments, for instance, found the hexamethylene linker to be located at the depth of the glycerol/phosphate region of the lipid bilayer. scholaris.ca

Influence of Membrane Composition (e.g., Cholesterol) on Insertion and Effect

The composition of the lipid bilayer can influence the interaction of chlorhexidine with the membrane. Chlorhexidine, being a cationic molecule, is known to bind nonspecifically to negatively-charged membrane phospholipids of bacteria. europeanreview.org Studies using model membranes have explored the effect of components like cholesterol on chlorhexidine's interaction. While cholesterol is abundant in mammalian cell membranes and scarce in bacterial membranes, understanding its influence provides insight into potential differential effects. nih.govresearchgate.net

In Vitro Antimicrobial Spectrum and Efficacy Studies

Efficacy Against Gram-Positive Bacteria

In vitro studies consistently show Chlorhexidine to be effective against a variety of Gram-positive pathogens. frontiersin.orgarvojournals.orgnih.govasm.orgmdpi.comijritcc.orgasm.org This efficacy is often quantified using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, which represent the lowest concentrations of the antiseptic required to inhibit visible growth and kill 99.9% of the bacteria, respectively.

Staphylococcus aureus (including MRSA)

Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), is a significant Gram-positive bacterium frequently implicated in various infections. asm.org In vitro studies have evaluated the effectiveness of Chlorhexidine against S. aureus strains.

Research has shown that Chlorhexidine is effective against S. aureus. arvojournals.org Studies have reported MIC values for S. aureus ranging from 0.000006% to 0.049% and MBC values from 0.000025% to 0.195% of an initial 0.05% CHX solution in one study, which corresponds to medians of 0.06–0.25 µg/mL. mdpi.com Another study reported MICs for MRSA ranging from 0.5 to 2 mg/L and MBCs from 1 to 30 mg/L. frontiersin.org For methicillin-susceptible S. aureus (MSSA), MICs ranged from 0.5 to 60 mg/L and MBCs from 4 to >60 mg/L in the same study. frontiersin.org While some MRSA isolates may exhibit reduced susceptibility or elevated MICs to Chlorhexidine, often associated with the presence of qac genes or mutations in efflux pumps, Chlorhexidine generally remains effective at killing S. aureus under in vitro experimental conditions at concentrations significantly higher than the MIC and MBC values. asm.orgfrontiersin.orgoup.comnih.gov A study evaluating disinfection of orthodontic brackets found that 2% Chlorhexidine solution was effective in decontaminating brackets contaminated with Staphylococcus aureus. nih.govresearchgate.netnih.gov

Table 1: In Vitro Efficacy of Chlorhexidine Against Staphylococcus aureus

Strain TypeMIC Range (µg/mL)MBC Range (µg/mL)Reference
S. aureus0.06–0.25 (median)0.06–0.25 (median) mdpi.com
MRSA0.5–2 mg/L1–30 mg/L frontiersin.org
MSSA0.5–60 mg/L4–>60 mg/L frontiersin.org
S. aureus0.025%Not specified arvojournals.org
S. aureus ATCC 33591, SA3, SA40.012%Not specified mdpi.com
S. aureus ATCC 6538, SA1, SA3, SA5Not specified0.78% mdpi.com
SA2, SA4Not specified1.56% mdpi.com

Streptococcus mutans

Streptococcus mutans is a primarycariogenic bacterium found in the oral cavity. Chlorhexidine is widely used in oral hygiene products due to its efficacy against this microorganism. mdpi.comnih.gov

In vitro studies have demonstrated the effectiveness of Chlorhexidine against S. mutans. The MIC of Chlorhexidine for S. mutans has been reported as ≤ 1 µg/ml for clinical isolates. nih.gov Other studies have found MICs ranging from 0.14 to 1000 micrograms/mL for different Chlorhexidine-containing mouthwashes. brieflands.com The MBCs for S. mutans were reported between 0.23 and 2000 micrograms/mL for the same mouthwashes. brieflands.com A 0.12% Chlorhexidine gluconate mouthrinse showed significant antimicrobial efficacy against S. mutans. nih.govpitt.edu One study reported a mean zone of inhibition of 20.85 ± 1.18 mm for 0.2% Chlorhexidine against S. mutans. japsonline.com Chlorhexidine at sub-MIC levels has been observed to promote S. mutans biofilm detachment, while higher concentrations inhibit detachment and reduce cell viability. asm.org

Table 2: In Vitro Efficacy of Chlorhexidine Against Streptococcus mutans

Formulation/ConcentrationMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Chlorhexidine (various)≤ 1Not specifiedNot specified nih.gov
Kin gingival mouthwash0.140.23Not specified brieflands.com
Behsa mouthwash0.481.9Not specified brieflands.com
Boht mouthwash10002000Not specified brieflands.com
0.12% ChlorhexidineNot specifiedNot specifiedEffective nih.govpitt.edu
0.2% ChlorhexidineNot specifiedNot specified20.85 ± 1.18 (mean) japsonline.com
Chlorhexidine1.252.5Not specified asm.org
Chlorhexidine0.2Not specifiedNot specified biorxiv.orgijmd.ro
Chlorhexidine0.620.35Not specified brieflands.com
0.2% ChlorhexidineHighestHighestNot specified nih.gov
0.2% ChlorhexidineNot specifiedNot specifiedSignificantly better than extracts nih.gov

Streptococcus sanguinis

Streptococcus sanguinis is another common oral bacterium that plays a role in dental plaque formation. brieflands.com

In vitro studies indicate that Chlorhexidine is effective against S. sanguinis. mdpi.combrieflands.com MICs for S. sanguinis have been reported ranging from 0.073 to 250 micrograms/mL for different mouthwash formulations. brieflands.com The corresponding MBCs ranged from 0.14 to 1000 micrograms/mL. brieflands.com A study comparing different mouthwashes found that 0.2% Chlorhexidine showed the greatest effect against S. salivarius, followed by S. sanguis. thejcdp.com Chlorhexidine at a concentration of 0.05% was reported to have no effect on S. sanguis in one study. thejcdp.com However, another study using disk diffusion showed a mean inhibition zone of 17.96 ± 0.11 mm for Chlorhexidine against S. sanguinis, which was significantly greater than that of a fluorine mouthwash. brieflands.com The MIC of Chlorhexidine for S. sanguinis was reported as 256 µg/ml in one study comparing it with nanosilver. jida.ir Another study reported sensitivity to Chlorhexidine starting from a concentration of 25 µg/ml. biorxiv.orgijmd.ro

Table 3: In Vitro Efficacy of Chlorhexidine Against Streptococcus sanguinis

Formulation/ConcentrationMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Kin gingival mouthwash0.0730.14Not specified brieflands.com
Behsa mouthwash0.481.9Not specified brieflands.com
Boht mouthwash2501000Not specified brieflands.com
0.2% ChlorhexidineNot specifiedNot specified17.96 ± 0.11 (mean) brieflands.com
Chlorhexidine256512Not specified jida.ir
Chlorhexidine25Not specifiedNot specified biorxiv.orgijmd.ro
ChlorhexidineNot specified10.4Not specified brieflands.com
0.2% ChlorhexidineHighestHighestNot specified nih.gov
0.2% ChlorhexidineNot specifiedNot specifiedSignificantly better than extracts nih.gov

Streptococcus pneumoniae

Streptococcus pneumoniae is a Gram-positive bacterium that is a common cause of pneumonia and other respiratory infections. ijritcc.org

In vitro studies have investigated the efficacy of Chlorhexidine against S. pneumoniae. The MIC for Streptococcus pneumoniae has been reported as 0.05%. arvojournals.org Chlorhexidine-loaded nanoparticles have shown enhanced antibacterial efficacy against antibiotic-resistant S. pneumoniae strains in vitro, with lower MIC values compared to free Chlorhexidine. ijritcc.orgijfans.org For a specific antibiotic-resistant strain (S. pneumoniae strain 7465), Chlorhexidine-loaded iron oxide nanoparticles had an MIC of 40 µg/mL compared to 80 µg/mL for free Chlorhexidine. ijritcc.org Studies have also shown significant inhibitory activities of a Chlorhexidine-containing formulation against Streptococcus pneumoniae strains, with log reductions greater than 6 after a 1-minute contact time at a 1:15 dilution. mdpi.com

Table 4: In Vitro Efficacy of Chlorhexidine Against Streptococcus pneumoniae

Strain/FormulationConcentrationMIC (%)MIC (µg/mL)Log Reduction (1 min contact)Reference
Streptococcus pneumoniaeNot specified0.05Not specifiedNot specified arvojournals.org
S. pneumoniae ATCC 123441:15 dilutionNot specifiedNot specified>6.81 mdpi.com
S. pneumoniae ATCC 7006741:15 dilutionNot specifiedNot specified>6.61 mdpi.com
S. pneumoniae ATCC 350881:15 dilutionNot specifiedNot specified>6.16 mdpi.com
S. pneumoniae ATCC 491501:15 dilutionNot specifiedNot specified>6.1 mdpi.com
Free ChlorhexidineNot specifiedNot specified80Not specified ijritcc.org
CHX-loaded Iron NanoparticlesNot specifiedNot specified40Not specified ijritcc.org
Free ChlorhexidineNot specifiedNot specifiedHigherNot specified ijfans.org
CHX-loaded Eudragit NanoparticlesNot specifiedNot specified50% lowerComplete eradication in 8 hours ijfans.org

Bacillus cereus

Bacillus cereus is a Gram-positive, spore-forming bacterium that can cause foodborne illness and other infections. scirp.org

Studies evaluating the in vitro efficacy of Chlorhexidine against Bacillus cereus have shown varying results. One study reported an MIC for Bacillus cereus of 0.0004%. arvojournals.org Another study identified B. cereus as one of the bacteria present on contaminated orthodontic brackets and found that 2% Chlorhexidine solution achieved complete decontamination. nih.govresearchgate.netnih.gov However, some research suggests that the Bacillus cereus group may exhibit more resistance to Chlorhexidine compared to the Bacillus subtilis group. scirp.org Chlorhexidine is generally considered sporestatic rather than sporicidal, meaning it inhibits spore growth but does not necessarily kill the spores. scirp.org MICs for the B. cereus group were reported as 2.5-5 mg/L, and MBCs were 2500-5000 mg/L in one study. scirp.org A Chlorhexidine digluconate formulation at 1% and 2% concentrations showed MIC and MBC values against Bacillus cereus (ATCC 11778) that were significantly smaller than the working concentrations. unicamp.br

Table 5: In Vitro Efficacy of Chlorhexidine Against Bacillus cereus

Strain/FormulationConcentrationMIC (%)MIC (mg/L)MBC (mg/L)Reference
Bacillus cereusNot specified0.0004Not specifiedNot specified arvojournals.org
B. cereus (contaminated brackets)2%Not specifiedNot specifiedComplete decontamination nih.govresearchgate.netnih.gov
B. cereus groupNot specifiedNot specified2.5-52500-5000 scirp.org
Chlorhexidine digluconate1%Significantly smaller than working conc.Not specifiedSignificantly smaller than working conc. unicamp.br
Chlorhexidine digluconate2%Significantly smaller than working conc.Not specifiedSignificantly smaller than working conc. unicamp.br

Staphylococcus epidermidis

Staphylococcus epidermidis is a common inhabitant of the skin and can be a cause of healthcare-associated infections, particularly those involving medical devices, due to its ability to form biofilms. nih.govekb.eg

In vitro studies have demonstrated the efficacy of Chlorhexidine against Staphylococcus epidermidis, including biofilm forms. Chlorhexidine at concentrations of 0.05% and 0.1% has been shown to be effective at eradicating S. epidermidis from biofilms with exposure times as short as 1 minute. nih.govnih.gov One study found that Chlorhexidine was effective against multi-drug resistant S. epidermidis isolates capable of biofilm formation at a concentration of 0.05% with a short exposure time of 1 minute. ekb.eg Chlorhexidine has also been found to be effective in removing S. epidermidis from contaminated surfaces like silicone pacifiers. scielo.org.za The MIC for S. epidermidis has been reported as 0.0031% for certain strains. mdpi.com

Table 6: In Vitro Efficacy of Chlorhexidine Against Staphylococcus epidermidis

Strain/FormulationConcentrationExposure TimeEfficacy Against BiofilmMIC (%)Reference
S. epidermidis (biofilm)0.05%1 minuteEffectiveNot specified nih.govnih.gov
S. epidermidis (biofilm)0.1%1 minuteEffectiveNot specified nih.govnih.gov
Multi-drug resistant S. epidermidis (biofilm)0.05%1 minuteEffectiveNot specified ekb.eg
S. epidermidis (pacifiers)0.12%Not specifiedEffectiveNot specified scielo.org.za
S. epidermidis PCM 2118, SE2, EF5Not specifiedNot specifiedNot specified0.0031 mdpi.com
SE3, SE4, SE5Not specifiedNot specifiedEradicated biofilm0.39 mdpi.com
S. epidermidis PCM 2118, SE1, SE2Not specifiedNot specifiedEradicated biofilm0.78 mdpi.com

Efficacy Against Gram-Negative Bacteria

Chlorhexidine is effective against Gram-negative bacteria, a group that includes several opportunistic pathogens. researchgate.netchlorhexidinefacts.comeuropeanreview.orgnih.gov

Pseudomonas aeruginosa

Pseudomonas aeruginosa is a notable Gram-negative bacterium often associated with difficult-to-treat infections, including those involving biofilms. mdpi.com In vitro studies have investigated the efficacy of chlorhexidine against P. aeruginosa. One study reported that chlorhexidine could inhibit the growth of P. aeruginosa at a concentration of 4 mg/L. mdpi.com Previous research indicates that the Minimum Inhibitory Concentration (MIC) range for chlorhexidine against P. aeruginosa can vary, typically reported between 2 and 64 mg/L. mdpi.com

Studies evaluating the effect of chlorhexidine on P. aeruginosa biofilms have shown its activity. A study using 0.1% chlorhexidine digluconate demonstrated comparable efficacy to polihexanide (B36736) in reducing the total amount of P. aeruginosa biofilm and bacterial metabolism within the biofilm. karger.comresearchgate.net Another study indicated that while chlorhexidine wipes inhibited the growth of some pathogens, P. aeruginosa isolates showed confluent growth, suggesting reduced susceptibility in that format. d-nb.info Adaptive responses in P. aeruginosa to low-level chlorhexidine exposure have been observed in vitro, leading to increased tolerance and higher MIC values, in some cases up to 1024 mg/L. microbialcell.com

Klebsiella pneumoniae

Klebsiella pneumoniae is another Gram-negative bacterium against which chlorhexidine has demonstrated in vitro efficacy. nih.govarvojournals.org Studies have evaluated the effectiveness of chlorhexidine in reducing K. pneumoniae colonies. ipm2kpe.or.id Research indicates that chlorhexidine is effective in significantly reducing the number of K. pneumoniae colonies, particularly at a concentration of 2.5%. ipm2kpe.or.id

Minimum Inhibitory Concentrations (MICs) for chlorhexidine against K. pneumoniae have been determined in various studies. One study reported MICs for chlorhexidine against K. pneumoniae as >0.1%. arvojournals.org Another study found that the bactericidal effect of chlorhexidine against K. pneumoniae was similar to that against Escherichia coli, averaging 0.0008% (1.56% of the native solution). mdpi.com The ranges of MIC and Minimum Bactericidal Concentration (MBC) for K. pneumoniae strains in one study were 0.000006–0.00313% (0.06–31.3 µg/mL) and 0.000098–0.0625% (0.98–625 µg/mL) of an initial 0.05% chlorhexidine solution, respectively, indicating heterogeneity in sensitivity. mdpi.com Chlorhexidine digluconate was identified as one of the most active biocides against carbapenemase-producing Klebsiella pneumoniae isolates in an in vitro study. elsevier.es

Serratia marcescens

Serratia marcescens is a Gram-negative bacterium that has also been subject to in vitro efficacy testing with chlorhexidine. arvojournals.orgelsevier.es Studies have shown that chlorhexidine can effectively inhibit S. marcescens. elsevier.es For instance, 1% chlorhexidine effectively inhibited S. marcescens, resulting in a 6 log10 reduction in bacterial growth. elsevier.eselsevier.es Even very low concentrations of chlorhexidine (0.015625–0.125%) with a short application time (2 minutes) achieved significant reductions (≥3 log10) in the number of S. marcescens in vitro. elsevier.eselsevier.es

The Minimum Inhibitory Concentration (MIC) for chlorhexidine against S. marcescens has been reported as 0.1%. arvojournals.org Adaptive responses to low-level chlorhexidine exposure have been noted in S. marcescens, potentially leading to increased MIC values, with some adapted isolates showing MICs up to 2048 mg/L. microbialcell.com A 0.5% chlorhexidine gluconate product showed germicide tolerance to an organic load containing Serratia marcescens, with organisms not recovered after 8 hours. nih.gov

Escherichia coli

Escherichia coli is a common Gram-negative bacterium that is susceptible to the effects of chlorhexidine in vitro. mdpi.comopenanesthesiajournal.com Studies have demonstrated the antimicrobial activity of chlorhexidine against E. coli. scielo.br For example, 0.2% chlorhexidine showed a microbial reduction score of 4 against E. coli in one study. openanesthesiajournal.com

The sensitivity of E. coli strains to chlorhexidine-based biocidal compositions has been evaluated. mdpi.com In one study, the median MIC and MBC for E. coli strains with a standard chlorhexidine solution were 0.00039% (3.9 µg/mL) and 0.00078% (7.8 µg/mL) of the initial 0.05% solution, respectively. mdpi.com While 0.12% chlorhexidine did not eliminate E. coli in a contact test, higher concentrations have shown efficacy. scielo.br The bactericidal effect of chlorhexidine against E. coli has been reported to average 0.0008%. mdpi.com A study investigating the efficacy against clinical isolates of E. coli found MIC and MBC values for chlorhexidine to be 0.0002% and 0.0002 to 0.00025%, respectively. nih.gov Adaptive responses in E. coli to low-level chlorhexidine exposure have been documented, potentially leading to increased MIC values up to 500 mg/L. microbialcell.com The combination of chlorhexidine and protamine sulphate has shown synergistic inhibitory and antibiofilm activity against E. coli in vitro. researchgate.net

Here is a summary of in vitro efficacy data against selected Gram-Negative Bacteria:

MicroorganismChlorhexidine Concentration/MIC/MBCEffect ObservedSource
Pseudomonas aeruginosa4 mg/L (Inhibition)Growth inhibition mdpi.com
2-64 mg/L (MIC range)Inhibition of growth mdpi.com
0.1% (Digluconate)Reduced biofilm amount and metabolism (comparable to polihexanide) karger.comresearchgate.net
Up to 1024 mg/L (Adaptive MIC)Increased tolerance after low-level exposure microbialcell.com
Klebsiella pneumoniae>0.1% (MIC)Inhibition of growth arvojournals.org
2.5%Significant reduction in colony number ipm2kpe.or.id
0.0008% (Bactericidal average)Killing effect mdpi.com
0.06–31.3 µg/mL (MIC range), 0.98–625 µg/mL (MBC range)Heterogeneous sensitivity mdpi.com
Serratia marcescens0.1% (MIC)Inhibition of growth arvojournals.org
1%6 log10 reduction in bacterial growth elsevier.eselsevier.es
0.015625–0.125% (2 min exposure)≥3 log10 reduction in CFU elsevier.eselsevier.es
Up to 2048 mg/l (Adaptive MIC)Increased tolerance after low-level exposure microbialcell.com
Escherichia coli0.2%Microbial reduction score of 4 openanesthesiajournal.com
3.9 µg/mL (Median MIC), 7.8 µg/mL (Median MBC) of 0.05% solutionInhibition and killing effect mdpi.com
0.0002% (MIC), 0.0002-0.00025% (MBC)Inhibition and killing effect against clinical isolates nih.gov
Up to 500 mg/L (Adaptive MIC)Increased tolerance after low-level exposure microbialcell.com

Efficacy Against Fungi and Yeasts

Chlorhexidine also exhibits efficacy against various fungi and yeasts in vitro. researchgate.netchlorhexidinefacts.comeuropeanreview.org

Candida albicans

Candida albicans is a prevalent yeast, particularly in oral mycoses and infections associated with medical devices. researchgate.netnih.govejdent.orgnih.gov In vitro studies consistently demonstrate the activity of chlorhexidine against C. albicans. researchgate.netnih.govejdent.orgjapsonline.com Chlorhexidine acts as a fungicidal agent against C. albicans in its planktonic state. researchgate.net

Research has evaluated the Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) of chlorhexidine against C. albicans. Studies have reported low MIC levels for chlorhexidine against C. albicans, with some as low as 0.005%. nih.govmdpi.com Mean MICs for chlorhexidine rinses have been found to range from 1.1 to 2.4 µg/mL. nih.govmdpi.com One study using 0.2% chlorhexidine reported a mean zone of inhibition of 12.4 ± 0.59 mm against C. albicans. japsonline.com

Chlorhexidine is also effective in reducing C. albicans colonization and has activity against C. albicans biofilms, although susceptibility in biofilms may be reduced compared to planktonic organisms. nih.govejdent.orgnih.govmdpi.comejdent.org Immersion in 0.2% chlorhexidine gluconate significantly reduced C. albicans colonization of delayed-setting resins. ejdent.orgejdent.org Chlorhexidine has shown moderate antibiofilm activity against C. albicans biofilms, with reductions ranging from 32.1% to 41.7% in one study. nih.govmdpi.com Chlorhexidine demonstrated fungicidal activity against a high percentage of Fusarium strains, including 90% of F. oxysporum and 100% of F. solani strains, at concentrations ranging from 8 to 32 mg/liter (1.56 × 10⁻³% to 6.25 × 10⁻³%). asm.orgnih.gov

Here is a summary of in vitro efficacy data against Candida albicans:

MicroorganismChlorhexidine Concentration/MIC/MFCEffect ObservedSource
Candida albicansLow MICs (some as low as 0.005%)Potent antifungal activity nih.govmdpi.com
1.1–2.4 µg/mL (Mean MIC for rinses)Antifungal activity nih.govmdpi.com
0.2%Mean zone of inhibition of 12.4 ± 0.59 mm japsonline.com
0.2% (Gluconate)Significantly reduced colonization on resins ejdent.orgejdent.org
Various concentrationsModerate antibiofilm activity (32.1–41.7% reduction) nih.govmdpi.com
8-32 mg/liter (1.56 × 10⁻³% to 6.25 × 10⁻³%)Fungicidal activity against Fusarium species (90% F. oxysporum, 100% F. solani) asm.orgnih.gov

Candida tropicalis

Studies have investigated the efficacy of Chlorhexidine against Candida tropicalis. Chlorhexidine solutions have demonstrated a high percentage reduction in the colony-forming units (CFU) of C. tropicalis biofilms, with some studies reporting reduction rates between 99% and 100% with various Chlorhexidine-based solutions. revodontolunesp.com.br The minimum inhibitory concentrations (MICs) for Chlorhexidine against C. tropicalis have been reported to be as low as 1.25 µg/ml for planktonic forms. psu.ac.th Combinations of Chlorhexidine with certain essential oils have shown additive effects against C. tropicalis. psu.ac.th

Candida krusei

Candida krusei is known to be more resistant to some antifungals, including nystatin (B1677061) and azole antifungals. revodontolunesp.com.br However, Chlorhexidine has shown effectiveness against C. krusei. Chlorhexidine solutions have been able to reduce viable cells in C. krusei biofilms. revodontolunesp.com.br In vitro studies using devices impregnated with Chlorhexidine and chloroxylenol produced large zones of inhibition against C. krusei, with a mean size of 38 mm. nih.gov Impregnated devices also resulted in significantly lower colony counts of C. krusei in an in vivo rabbit model compared to non-impregnated devices. nih.gov The MICs for Chlorhexidine against planktonic C. krusei have been reported around 3.91 µg/ml. psu.ac.th Combinations of Chlorhexidine and essential oils have shown additive effects against C. krusei. psu.ac.th

Efficacy Against Viruses

Chlorhexidine has demonstrated activity against certain viruses, particularly enveloped viruses. chlorhexidinefacts.comnih.gov The proposed mechanisms for its virucidal effect include the lysis of the viral envelope and potential impact on viral proteins and nucleotide chains. nih.gov

Inactivation of Lipophilic-Enveloped Viruses

Chlorhexidine is known to be effective against enveloped viruses, with its mode of action thought to involve the disruption of the viral lipid envelope. mdpi.comnih.gov Studies have shown that Chlorhexidine can inactivate enveloped viruses such as herpes simplex virus (HSV), cytomegalovirus (CMV), influenza A virus, respiratory syncytial virus (RSV), and human immunodeficiency virus-1 (HIV-1) in vitro. chlorhexidinefacts.comnih.govnih.gov The antiviral effect is believed to be due to the interaction of the positively charged Chlorhexidine molecule with the negatively charged components of the viral membrane, leading to destabilization and damage. mdpi.comnih.gov Research using model membranes mimicking the SARS-CoV-2 lipid envelope suggests that Chlorhexidine binds favorably to anionic lipids prevalent in the viral membrane, facilitating pore formation and membrane thinning. mdpi.com

Studies on antiviral coatings containing Chlorhexidine have shown significant inactivation of enveloped viruses like the influenza A virus. A coating with 128 μg/cm² of Chlorhexidine inactivated 83% of the influenza A virus after 10 minutes and 99.994% after 2 hours. tandfonline.com

Destruction of DNA and RNA Viruses

Chlorhexidine has shown activity against both DNA and RNA viruses, provided they are enveloped. Its efficacy against viruses appears to be linked to the presence of a lipid envelope. nih.gov

Enveloped DNA Viruses: Chlorhexidine has demonstrated virucidal activity against enveloped DNA viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). chlorhexidinefacts.comnih.gov The mechanism is likely related to the disruption of their lipid envelopes, similar to its effect on other enveloped viruses. nih.gov Hepatitis B virus (HBV), an enveloped DNA virus, has also shown susceptibility to Chlorhexidine, with effects observed on its DNA polymerase. nih.gov

Enveloped RNA Viruses: Enveloped RNA viruses like influenza A virus, respiratory syncytial virus (RSV), and SARS-CoV-2 have been shown to be susceptible to Chlorhexidine-induced inactivation. chlorhexidinefacts.commdpi.comnih.govscirp.org The mechanism involves the disruption of the lipid envelope surrounding these viruses. mdpi.comnih.gov Studies have shown rapid inactivation of RSV and SARS-CoV-2 by Chlorhexidine-containing preparations. scirp.org

Non-Enveloped Viruses: Chlorhexidine has substantially less activity against non-enveloped viruses, such as poliovirus. chlorhexidinefacts.comnih.gov This supports the hypothesis that the viral lipid envelope is a primary target for Chlorhexidine's antiviral action. nih.gov

Biofilm Inhibition and Disruption

Biofilms are complex microbial communities encased in an extracellular matrix, which provides protection and increased resistance to antimicrobial agents. chlorhexidinefacts.comresearchgate.net Chlorhexidine has shown the ability to inhibit the adherence of microorganisms to surfaces, thereby preventing biofilm growth and development. chlorhexidinefacts.com It can also disrupt existing biofilms, although microorganisms within biofilms are generally less susceptible to antimicrobials than their planktonic counterparts. researchgate.netnih.govopendentistryjournal.com

Mechanisms of Biofilm Penetration and Disruption

The efficacy of Chlorhexidine against biofilms is influenced by its ability to penetrate the extracellular matrix. The biofilm matrix can interfere with the diffusion of antimicrobial substances into the deeper layers. researchgate.netresearchgate.net However, studies using techniques like confocal laser scanning microscopy (CLSM) have provided insights into Chlorhexidine's interaction with biofilms. nih.govliverpool.ac.uk

Chlorhexidine molecules can penetrate into biofilms, although the extent and speed of penetration can be affected by factors such as concentration and biofilm structure. nih.govresearchgate.netliverpool.ac.uk Once inside the biofilm, Chlorhexidine interacts with the microbial cells, primarily by disrupting their cell membranes and causing leakage of cytoplasmic contents. nih.govmdpi.comresearchgate.net At higher concentrations, it can lead to extensive cell damage and coagulation of intracellular components. nih.gov

In Vitro Studies on Biofilm Formation Reduction

In vitro studies have demonstrated the efficacy of chlorhexidine in reducing microbial biofilm formation. For instance, a combination of chlorhexidine gluconate (CHG) and cetrimide (B107326) (CTR) was evaluated for its effect on biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus. Crystal violet staining revealed a reduction in biofilm formation in the presence of this combination. mdpi.com Specifically, the CHG-CTR combination significantly reduced the adherence of S. aureus biofilms to a polystyrene surface at concentrations below the individual minimum inhibitory concentrations (MICs). mdpi.comresearchgate.net The adhesion index of S. aureus also decreased with increasing sub-inhibitory concentrations of the CHG-CTR combination, suggesting its potential in preventing cell adherence and thus impeding biofilm formation. mdpi.com

Chlorhexidine has also been shown to reduce Enterococcus faecalis biofilm mass and metabolic activity of forming biofilms in a concentration-dependent manner. nih.gov At concentrations equal to and higher than 6.25 µg/mL, chlorhexidine reduced the biofilm mass of E. faecalis by over 95% and strongly reduced the metabolic activity (75% reduction). nih.gov

Furthermore, a novel air polishing powder containing erythritol (B158007) and chlorhexidine demonstrated effectiveness in decreasing biofilm formation by clinical strains of Staphylococcus aureus, Pseudomonas aeruginosa, Bacteroides fragilis, and Candida albicans on titanium surfaces. researchgate.net Spectrophotometric analysis and confocal laser scanning microscopy showed a reduction in biofilm formation. researchgate.net

Studies have also explored the effect of low chlorhexidine concentrations on the formation of multispecies oral biofilms. Combined treatment with 0.05% chlorhexidine and enzymes like DNase I and proteinase K significantly reduced total microbial counts and the counts of several individual species within the biofilm compared to chlorhexidine alone. nih.govfrontiersin.org This suggests that targeting the extracellular polymeric substances (EPS) matrix can enhance chlorhexidine's ability to prevent biofilm formation. frontiersin.org

An alcohol-free 0.12% chlorhexidine solution showed a similar inhibitory effect on the formation of supra- and subgingival biofilms as an alcohol-containing solution in a clinical trial, maintaining a significantly higher number of biofilm-free surfaces compared to a placebo. scielo.br

Efficacy Against Pre-formed Biofilms

Chlorhexidine also exhibits efficacy against pre-formed biofilms, although higher concentrations or longer exposure times may be required compared to planktonic cells. The combination of chlorhexidine gluconate and cetrimide was able to significantly reduce the viability of pre-formed biofilms of both P. aeruginosa and S. aureus, demonstrating its antibiofilm potential. mdpi.comresearchgate.net Treatment with the CHG-CTR combination led to reduced metabolic activity of cells within the pre-formed biofilms. mdpi.com The minimum biofilm eradication concentration (MBEC) of CHG against pre-formed P. aeruginosa biofilms was observed to be 128 mg/L, which is considerably higher than its MIC against planktonic cells. mdpi.com

In a multi-species biofilm model incorporating Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis, chlorhexidine digluconate (CHD) at various concentrations was tested against the pre-formed biofilm. nih.gov K. pneumoniae and P. aeruginosa survived in multi-species biofilms even at concentrations up to 4% CHD, while S. aureus was reduced to below the level of detection at 1%. nih.gov Wiping biofilm-containing surfaces with chlorhexidine-containing medical wipes resulted in a >3 to <4 log10 reduction for all species after 24 hours. nih.gov When embedded in a simulated wound bed, CHD-containing medical dressings completely eliminated S. aureus but had minimal effect on the other tested species. nih.gov This highlights that the effectiveness of chlorhexidine can be limited in complex multi-species biofilms. nih.gov

Studies on Acinetobacter baumannii pre-formed biofilms showed that chlorhexidine at concentrations of 128 mg/L and 256 mg/L (4x and 8x MIC, respectively) decreased pre-formed biofilm by 60% and 100%, respectively. frontiersin.org

Interactive Table 1: Effect of Chlorhexidine and Cetrimide Combination on Biofilm Adherence of S. aureus

CHG Concentration (mg/L)CTR Concentration (mg/L)Adhesion Index (Relative)
001.0
0.250Data not available in snippets
02Data not available in snippets
0.252Reduced mdpi.com

Interactive Table 2: Effect of Chlorhexidine on E. faecalis Biofilm

CHX Concentration (µg/mL)Biofilm Mass Reduction (%)Metabolic Activity Reduction (%)
≥ 6.25> 95 nih.gov75 nih.gov

Synergistic Antimicrobial and Antibiofilm Effects in Combination with Other Biocides

The combination of chlorhexidine with other biocides or antimicrobial agents can lead to synergistic effects, enhancing its antimicrobial and antibiofilm potential. The combination of chlorhexidine gluconate and cetrimide has shown synergistic inhibition of P. aeruginosa growth. mdpi.comresearchgate.net While this combination did not show an effect on P. aeruginosa biofilm formation, an additive inhibitory effect and significant inhibition of adhesion were observed for S. aureus, leading to reduced biofilm formation. mdpi.com The combination also significantly reduced the viability of pre-formed biofilms of both bacteria. mdpi.comresearchgate.net This fixed-dose combination exhibited a significant reduction in the viability of a wide array of clinically relevant microorganisms, including ESKAPE pathogens, Mycobacterium sp., MRSA, Leptospira, Candida sp., norovirus, and adenovirus. mdpi.comresearchgate.net

The combination of chlorhexidine with plumbagin, a natural plant extract, has demonstrated synergistic antimicrobial activity against Klebsiella pneumoniae, effectively reducing the MIC of chlorhexidine. asm.org Plumbagin significantly enhanced the anti-biofilm capability of chlorhexidine against K. pneumoniae. asm.org

Studies investigating the combination of chlorhexidine with antibiotics have also shown synergistic and additive effects against multidrug-resistant Acinetobacter baumannii. nih.gov Combinations of chlorhexidine with minocycline, doxycycline, meropenem, or ciprofloxacin (B1669076) showed synergistic responses in clinical isolates of A. baumannii. nih.gov The MIC values of the antibiotics were reduced when combined with chlorhexidine. nih.gov

The combined treatment of low concentrations of chlorhexidine with enzymes like DNase I and proteinase K showed a synergistic effect in reducing the total microbial counts and the counts of specific species in multispecies oral biofilms, indicating that targeting the biofilm matrix can enhance chlorhexidine's efficacy. nih.govfrontiersin.org

Interactive Table 3: Synergistic Effects of Chlorhexidine and Plumbagin against K. pneumoniae

TreatmentEffect
Chlorhexidine aloneReduced susceptibility observed asm.org
Plumbagin aloneData not available in snippets
Chlorhexidine + PlumbaginSynergistic antimicrobial activity asm.org, Enhanced anti-biofilm capability asm.org

Interactive Table 4: Synergistic/Additive Effects of Chlorhexidine with Antibiotics against MDR A. baumannii

Combination with ChlorhexidineEffect on Clinical Isolates (n=30)
Doxycycline (DOX)Synergistic effects in all isolates (FICI ≤ 0.5 in > 50%) nih.gov
Minocycline (MIN)Synergistic effects in all isolates (FICI ≤ 0.5 in > 50%) nih.gov
Meropenem (MER)Synergistic effects in all isolates (FICI ≤ 0.5 in > 50%) nih.gov
Ciprofloxacin (CIP)Synergistic effects in all isolates (FICI ≤ 0.5 in > 50%) nih.gov
Levofloxacin (LEX)Synergistic and additive effects (0.5 < FICI ≤ 1 in > 66.67%) nih.gov
Imipenem (IMP)Synergistic and additive effects (0.5 < FICI ≤ 1 in > 66.67%) nih.gov

Mechanisms of Microbial Resistance to Chlorhexidine

Efflux Pump-Mediated Resistance

Efflux pumps are integral membrane proteins that actively transport a variety of substrates, including antimicrobials, out of the bacterial cell. nih.govmdpi.com Their activity is a key mechanism contributing to antimicrobial resistance. nih.govmdpi.com Several types of efflux pumps have been implicated in CHX resistance across different bacterial species.

qac Genes (e.g., qacA/B, qacEΔ1) in Gram-Positive Bacteria (Staphylococcus aureus, Staphylococcus epidermidis)

In Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis, resistance to cationic antiseptics like CHX is frequently associated with the presence of qac (quaternary ammonium (B1175870) compound) genes. frontiersin.orgscot.nhs.ukoup.comasm.orgcabidigitallibrary.org These genes encode proton-dependent efflux pumps that actively extrude cationic compounds from the cell. scot.nhs.uk The qacA and qacB genes are closely related, though QacB generally exhibits less affinity for CHX compared to QacA. oup.com Studies have shown a correlation between the presence of qacA and increased minimum inhibitory concentrations (MICs) of CHX in S. aureus. oup.comcabidigitallibrary.org However, the presence of qacA/B genes does not always directly correlate with increased CHX resistance, suggesting the involvement of other factors. plos.orgoup.comcabidigitallibrary.org The qacEΔ1 allele is also found and contributes to biocide resistance. cabidigitallibrary.org These qac genes are often located on mobile genetic elements, such as plasmids, which can also carry antibiotic resistance genes, potentially contributing to co-selection for antibiotic resistance under CHX pressure. scot.nhs.ukasm.org

Research findings on qacA/B carriage in Staphylococcus epidermidis from bloodstream infections have indicated a high prevalence of these genes, associated with reduced susceptibility to CHX. scot.nhs.uknih.gov A novel qacA allele, qacA4, has been identified in S. epidermidis isolates with elevated CHX MICs, further highlighting the diversity of these resistance determinants. asm.org

Table 1: Association of qac Genes with Reduced Chlorhexidine Susceptibility in Staphylococci

Bacterial Speciesqac Gene(s) InvolvedAssociated with Reduced CHX SusceptibilityNotesSource
Staphylococcus aureusqacAYesQacA has higher affinity for CHX than QacB. oup.comcabidigitallibrary.org
Staphylococcus aureusqacBLess significant than QacAClosely related to qacA. oup.com
Staphylococcus spp.qacEΔ1YesContributes to biocide resistance. cabidigitallibrary.org
Staphylococcus epidermidisqacA/BYesHigh prevalence observed in clinical isolates. scot.nhs.uknih.gov
Staphylococcus epidermidisqacA4YesNovel allele associated with elevated CHX MICs. asm.org

RND Efflux Pumps in Gram-Negative Bacteria (e.g., mexAB-oprM in Pseudomonas aeruginosa)

In Gram-negative bacteria, Resistance-Nodulation-Division (RND) efflux pumps are a major family of transporters involved in the efflux of a broad range of substrates, including many antibiotics and biocides. nih.govmicrobiologyresearch.orgmdpi.commdpi.com These are tripartite systems spanning the inner membrane, periplasm, and outer membrane. nih.govmdpi.com In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a well-characterized RND system that contributes significantly to intrinsic and acquired resistance to various antimicrobials, including CHX. nih.govfrontiersin.orgmdpi.comresearchgate.net MexAB-OprM is constitutively expressed in wild-type strains, and its overexpression, often due to mutations in regulatory genes like mexR, can lead to decreased susceptibility to CHX and other agents. mdpi.comnih.gov Studies have shown that overexpression of homologous RND efflux systems in other Gram-negative bacteria, such as Acinetobacter baumannii, also contributes to CHX resistance. mdpi.complos.orgpnas.org

Table 2: RND Efflux Pumps and Chlorhexidine Resistance in Gram-Negative Bacteria

Bacterial SpeciesRND Efflux Pump SystemAssociated with Reduced CHX SusceptibilityNotesSource
Pseudomonas aeruginosaMexAB-OprMYesMajor contributor to resistance; overexpression is significant. nih.govfrontiersin.orgmdpi.comresearchgate.net
Acinetobacter baumanniiAdeABCYesInvolved in efflux of various antimicrobials, including CHX. mdpi.complos.orgpnas.org
Klebsiella pneumoniaeAcrAB-TolCYesPrincipal RND pump in Enterobacteriaceae, can efflux CHX. microbiologyresearch.orgmdpi.commicrobiologyresearch.org
Escherichia coliAcrAB-TolCYesMajor RND pump in E. coli, involved in efflux of biocides. mdpi.commdpi.com

Major Facilitator Superfamily (MFS) Efflux Pumps (e.g., smvA in Klebsiella pneumoniae)

The Major Facilitator Superfamily (MFS) is another large and diverse group of transporters, including efflux pumps that contribute to antimicrobial resistance. mdpi.com In Klebsiella pneumoniae, the MFS efflux pump SmvA has been identified as important for tolerance to cationic biocides, including CHX. microbiologyresearch.orgmicrobiologyresearch.orgkcl.ac.ukasm.org Increased expression of smvA, often resulting from mutations or deletions in the adjacent regulatory gene smvR, leads to decreased susceptibility to CHX. microbiologyresearch.orgmicrobiologyresearch.orgkcl.ac.ukasm.orgnih.govasm.org SmvA has also been implicated in resistance to other cationic compounds. microbiologyresearch.orgkcl.ac.uk

Table 3: MFS Efflux Pumps and Chlorhexidine Resistance

Bacterial SpeciesMFS Efflux PumpAssociated with Reduced CHX SusceptibilityNotesSource
Klebsiella pneumoniaeSmvAYesExpression regulated by SmvR; important for cationic biocide tolerance. microbiologyresearch.orgmicrobiologyresearch.orgkcl.ac.ukasm.orgnih.govasm.org
Staphylococcus aureusQacA/BYesWhile also discussed under qac genes, QacA/B belong to the MFS family. mdpi.commicrobiologyresearch.org
Escherichia coliMdfAYesIdentified in CHX-adapted E. coli. frontiersin.org

tetA Genes in Escherichia coli

Interestingly, studies in Escherichia coli have linked reduced CHX susceptibility to the presence of tetA genes, specifically those of class B, which encode tetracycline (B611298) efflux pumps. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net These genes are often located on mobile genetic elements like Tn10 transposons. nih.govnih.gov While primarily known for tetracycline resistance, the TetA efflux pump has been shown to also contribute to acquired resistance to CHX in clinical isolates of E. coli. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net This highlights the potential for efflux pumps with primary substrates other than biocides to contribute to CHX resistance.

Table 4: tetA Genes and Chlorhexidine Resistance in Escherichia coli

Bacterial SpeciesGene InvolvedAssociated with Reduced CHX SusceptibilityPrimary SubstrateSource
Escherichia colitetA (Class B)YesTetracycline nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net

Cell Envelope Alterations

Alterations to the bacterial cell envelope, including changes in membrane permeability and composition, can also contribute to reduced susceptibility to CHX. nih.govmims.comfrontiersin.orgnih.govfrontiersin.org Since CHX targets the cell membrane, modifications that limit its access or interaction with the membrane can confer resistance. nih.govwikipedia.orgmims.comfrontiersin.org

Changes in Membrane Permeability

Reduced membrane permeability can limit the uptake of CHX into the bacterial cell, thereby decreasing its intracellular concentration and effectiveness. nih.govfrontiersin.orgfrontiersin.orgnih.gov In Gram-negative bacteria, the outer membrane acts as a barrier, and changes in the expression or profile of outer membrane proteins, such as porins, can affect permeability to CHX. nih.govfrontiersin.orgmicrobiologyresearch.orgfrontiersin.orgfrontiersin.org For instance, alterations in outer membrane protein profiles have been associated with increased CHX MIC in Pseudomonas stutzeri. nih.govfrontiersin.org In E. coli adapted to CHX, changes in the abundance of porins like OmpF have been observed. nih.govfrontiersin.org Additionally, modifications in lipopolysaccharide (LPS) profiles in the outer membrane of Gram-negative bacteria can also impact the interaction and penetration of cationic compounds like CHX. frontiersin.orgfrontiersin.org In E. coli, alterations in phospholipid transport systems, such as those involving MlaA, have been linked to decreased CHX susceptibility. frontiersin.orgnih.govfrontiersin.org

While CHX is known to disrupt the cell membrane, at higher concentrations, it can also cause coagulation of intracellular components, which can paradoxically reduce further leakage and affect the apparent permeability. nih.gov Ultrastructural studies have shown that CHX can induce membrane alterations, including membrane blebbing and changes in cell morphology. frontiersin.orgresearchgate.net

Table 5: Cell Envelope Alterations and Chlorhexidine Resistance

MechanismBacterial SpeciesSpecific AlterationsAssociated with Reduced CHX SusceptibilitySource
Altered Membrane PermeabilityGram-Negative Bacteria (general)Changes in porin expression/profile (e.g., OmpF, OmpA)Yes nih.govfrontiersin.orgmicrobiologyresearch.orgfrontiersin.orgfrontiersin.org
Altered Membrane PermeabilityPseudomonas stutzeriChanges in outer membrane protein and LPS profilesYes nih.govfrontiersin.org
Altered Membrane PermeabilityEscherichia coliChanges in abundance of porins (e.g., OmpF); alterations in phospholipid transport (MlaA)Yes frontiersin.orgnih.govfrontiersin.org
Altered Membrane IntegrityVarious BacteriaMembrane blebbing, changes in cell morphologyCan be a consequence or contributing factor frontiersin.orgresearchgate.net

Modifications in Outer Membrane Protein Profiles

Changes in the outer membrane protein (OMP) profiles of Gram-negative bacteria have been associated with increased resistance to chlorhexidine. nih.govfrontiersin.org For instance, studies on Pseudomonas stutzeri have linked changes in OMP profiles to increased minimum inhibitory concentrations (MICs) of chlorhexidine. nih.govfrontiersin.org In E. coli, adaptation to chlorhexidine has shown upregulation of OmpX and OmpA, while OmpF and OmpT were downregulated. nih.gov OmpF, a non-specific porin, forms a complex involved in the uptake of hydrophilic substrates like beta-lactam antibiotics and chlorhexidine, suggesting that its downregulation could contribute to reduced uptake of chlorhexidine. nih.gov Alterations in the outer membrane protein MipA have also been observed in some chlorhexidine-adapted strains of Klebsiella pneumoniae. researchgate.netasm.org

Alterations in Lipopolysaccharide (LPS) Profiles

Alterations in the lipopolysaccharide (LPS) profiles, which are major components of the outer membrane in Gram-negative bacteria, can also contribute to decreased susceptibility to cationic agents like chlorhexidine. nih.govencyclopedia.pubitg.befrontiersin.org Modifications such as charge-reducing alterations and size reduction of the O-antigen polymer in LPS have been linked to decreased bacterial susceptibility to cationic compounds. frontiersin.org Cross-resistance between chlorhexidine and colistin (B93849), another cationic antimicrobial, is thought to be driven in part by the upregulation of pmrK, a gene associated with changes in the LPS profile that reduce the anionic charge of the cell membrane. nih.govresearchgate.net This change in charge can repel positively charged molecules like chlorhexidine and colistin, hindering their interaction with the bacterial cell. researchgate.net Studies on Proteus mirabilis have shown that aspects of LPS structure contribute significantly to chlorhexidine tolerance, and disruption of genes involved in LPS biosynthesis, such as waaC, can lead to increased chlorhexidine susceptibility. frontiersin.org

Mutations in Regulatory Genes Affecting Membrane Composition (e.g., phoPQ, smvR)

Mutations in two-component regulatory systems like phoPQ and genes such as smvR have been implicated in chlorhexidine resistance, particularly in Klebsiella pneumoniae. researchgate.netnih.govnih.govmdpi.commedscape.com These regulatory genes can affect membrane composition and the expression of efflux pumps. researchgate.netnih.govmdpi.com Adaptation of K. pneumoniae to chlorhexidine has been associated with mutations in phoPQ and smvR. researchgate.netnih.govnih.gov Upregulation of phoPQ and phoPQ-regulated genes like pmrD and pmrK has been confirmed in phoPQ mutant strains. researchgate.netnih.govnih.gov Similarly, upregulation of the efflux pump gene smvA, which is adjacent to smvR, has been observed in smvR mutant strains, and this effect can be suppressed by introducing a wild-type copy of smvR. researchgate.netnih.govnih.gov While phoPQ mutations can contribute to colistin resistance, they may not be sufficient on their own to confer chlorhexidine resistance, suggesting the involvement of additional factors. mdpi.commedscape.com

Biofilm Formation as a Protective Mechanism

Biofilm formation provides a protective environment for bacteria, contributing to increased resistance to antimicrobial agents, including chlorhexidine. nih.govnih.govresearchgate.net The extracellular matrix of a biofilm can act as a diffusion barrier, limiting the penetration of chlorhexidine to the bacterial cells within the biofilm. nih.gov Additionally, the biofilm environment can promote the upregulation of multidrug efflux pumps, further contributing to reduced susceptibility. nih.gov Studies have shown that while conventional concentrations of chlorhexidine can inhibit biofilm formation, sub-MIC concentrations may actually stimulate biofilm development in certain bacterial species, such as Escherichia coli, Salmonella serotypes, Staphylococcus aureus, and Streptococcus agalactiae. nih.gov This phenomenon is concerning as biofilm formation plays a significant role in the survival and persistence of virulent strains. nih.gov Microorganisms in biofilms have demonstrated greater resistance to chlorhexidine compared to their planktonic counterparts. researchgate.net

Cross-Resistance with Other Antimicrobial Agents

The development of resistance to chlorhexidine can lead to cross-resistance with other antimicrobial agents, including antibiotics and other antiseptics and biocides. nih.govencyclopedia.pubresearchgate.netnih.govmdpi.comwikipedia.orguni.luuni.luuni-freiburg.debiocide.be This cross-resistance is often linked to common resistance mechanisms, such as efflux pump activity and changes in membrane permeability. nih.govencyclopedia.pub

Cross-Resistance to Antibiotics (e.g., Colistin, Tetracycline)

Cross-resistance between chlorhexidine and antibiotics, particularly colistin and tetracycline, has been reported. nih.govnih.govmdpi.comwikipedia.orguni.luuni.luuni-freiburg.debiocide.bemicrobialcell.comasm.org In Klebsiella pneumoniae, adaptation to chlorhexidine has been shown to lead to resistance to colistin. researchgate.netnih.govnih.govmdpi.com This cross-resistance is thought to be mediated by mechanisms such as mutations in phoPQ and smvR and the upregulation of efflux pumps like SmvA, which can also affect susceptibility to colistin. researchgate.netnih.govnih.govmdpi.commedscape.com Cross-resistance between chlorhexidine and colistin is a significant concern, especially as colistin is considered a last-resort antibiotic for multidrug-resistant Gram-negative infections. researchgate.netnih.govwikipedia.orgasm.org

Cross-resistance to tetracycline has also been observed in some bacteria exposed to chlorhexidine. biocide.bemicrobialcell.com Studies with Neisseria gonorrhoeae have shown that exposure to sub-inhibitory concentrations of chlorhexidine can lead to increased MICs for both chlorhexidine and antibiotics like azithromycin (B1666446) and ciprofloxacin (B1669076). itg.be Mutations in genes such as NorM and those upstream of the MtrCDE efflux pump repressor (mtrR) and mlaA have been associated with reduced susceptibility and cross-resistance to tetracyclines and macrolides in N. gonorrhoeae. itg.be In Escherichia coli, reduced chlorhexidine susceptibility has been associated with the presence of tetracycline resistance genes, such as tetA, which encodes an efflux pump. asm.org

Cross-Resistance to Other Antiseptics and Biocides

Cross-resistance between chlorhexidine and other antiseptics and biocides has also been documented. nih.govwikipedia.orguni.luuni-freiburg.debiocide.be This can occur due to shared resistance mechanisms, such as the activation and overexpression of multidrug efflux pumps that can transport a broad range of antimicrobial agents. nih.govencyclopedia.pub For example, overexpression of efflux pump genes like mepA, mdeA, norA, and norC in Staphylococcus aureus can lead to increased resistance to various biocides and antibiotics, including chlorhexidine. nih.gov Similarly, upregulation of efflux pumps like AcrAB-TolC in Klebsiella pneumoniae can result in increased susceptibility to several antibiotics and biocides, including chlorhexidine, triclosan, and benzalkonium chloride. nih.gov Studies have shown cross-resistance between chlorhexidine and triclosan, as well as other biocides like benzalkonium chloride. encyclopedia.pubbiocide.be

Here is a summary of some research findings on gene expression changes associated with chlorhexidine adaptation in Klebsiella pneumoniae and their impact on resistance:

GeneFold Change (Chlorhexidine Adapted vs. Wild Type)Associated PhenotypeSource
smvA10- to 27-fold upregulationIncreased chlorhexidine resistance, colistin resistance researchgate.netnih.govnih.gov
phoPQ5- to 15-fold upregulationIncreased colistin resistance researchgate.netnih.govnih.gov
pmrD6- to 19-fold upregulationIncreased colistin resistance researchgate.netnih.govnih.gov
pmrK18- to 64-fold upregulationIncreased colistin resistance researchgate.netnih.govnih.gov

Genetic Basis of Resistance

Genetic mechanisms play a significant role in both the acquisition and development of resistance or reduced susceptibility to chlorhexidine. These mechanisms can involve the acquisition of new genetic material or mutations in existing chromosomal genes nih.govnih.govencyclopedia.pub.

A prominent mechanism of acquired chlorhexidine resistance, particularly in Gram-positive bacteria like Staphylococcus aureus and coagulase-negative staphylococci (CoNS), is the acquisition of plasmid-borne genes encoding efflux pumps frontiersin.orgnih.govnih.govnih.govcambridge.org. The qac (quaternary ammonium compound) gene family is the most well-characterized group of these determinants. These genes encode efflux proteins that actively transport cationic compounds, including chlorhexidine, out of the bacterial cell, thereby reducing intracellular concentrations to sub-inhibitory levels frontiersin.orgnih.gov.

Several qac genes have been identified, including qacA, qacB, qacC (also known as smr), qacD, and qacEΔ1. qacA and qacB typically encode Major Facilitator Superfamily (MFS) efflux pumps, while qacC (smr) encodes a Small Multidrug Resistance (SMR) family efflux pump frontiersin.org. These genes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacterial strains and species nih.govnih.govscielo.br. The presence of qac genes has been correlated with reduced susceptibility to chlorhexidine in clinical isolates nih.govtandfonline.comcambridge.orgasm.orgnih.gov. Studies have shown varying prevalence of qac genes in different geographical locations and bacterial populations. For instance, a study on MRSA isolates from hospitals in the US found varying prevalence of qacA, qacB, and qacD genes cambridge.orgcambridge.org.

Plasmid-borne resistance determinants can also be linked to resistance genes for other antimicrobial agents, contributing to multidrug resistance phenotypes frontiersin.org.

Here is a summary of some plasmid-borne genes associated with chlorhexidine resistance:

GeneEfflux Pump FamilyAssociated BacteriaReference
qacAMFSStaphylococcus spp. frontiersin.orgnih.govnih.govscielo.brmdpi.com
qacBMFSStaphylococcus spp. frontiersin.orgnih.govnih.govasm.org
qacC (smr)SMRStaphylococcus spp. frontiersin.orgnih.govnih.govtandfonline.comasm.org
qacDUnspecifiedStaphylococcus spp. cambridge.orgcambridge.org
qacEΔ1SMRGram-negative bacteria, e.g., Pseudomonas aeruginosa medrxiv.orgmedrxiv.org

Mutations in chromosomal genes can also lead to decreased susceptibility or resistance to chlorhexidine. These mutations can affect the expression or function of efflux pumps, alter cell membrane composition or structure, or impact regulatory pathways involved in stress responses nih.govencyclopedia.pub.

Chromosomal mutations can lead to the upregulation of constitutively expressed efflux pumps. For example, mutations in regulatory genes such as marA can lead to the overexpression of RND (Resistance-Nodulation-Division) efflux pumps like AcrAB-TolC in Escherichia coli, contributing to reduced chlorhexidine susceptibility encyclopedia.pub. Similarly, mutations in smvR, a putative Tet repressor gene, have been linked to the upregulation of the MFS efflux pump smvA in Klebsiella pneumoniae, conferring increased resistance to chlorhexidine frontiersin.orgasm.orgnhmrc.gov.auresearchgate.net.

Mutations affecting membrane proteins and lipopolysaccharides (LPS) in Gram-negative bacteria can also influence chlorhexidine susceptibility by altering the permeability barrier frontiersin.orgasm.org. For instance, mutations in lptD, involved in LPS assembly, and mlaA, part of the maintenance of lipid asymmetry system, have been associated with reduced chlorhexidine susceptibility in K. pneumoniae and E. coli, respectively asm.orgitg.benih.govfrontiersin.orgnih.gov.

Other chromosomal genes implicated in chlorhexidine resistance through mutation or altered expression include norA in S. aureus, encoding an MFS efflux pump tandfonline.comresearchgate.net, and components of RND efflux systems like MexAB-OprM and MexCD-OprJ in Pseudomonas aeruginosa frontiersin.orgfrontiersin.org. Mutations in the two-component regulator system phoPQ have also been observed in chlorhexidine-adapted K. pneumoniae strains, affecting downstream genes involved in membrane modifications and contributing to resistance, potentially with cross-resistance to colistin frontiersin.orgasm.orgnhmrc.gov.au.

Here are some examples of chromosomal genes associated with chlorhexidine resistance:

GeneFunction/SystemAssociated BacteriaReference
smvAMFS Efflux PumpKlebsiella pneumoniae, Enterobacteriaceae frontiersin.orgasm.orgnhmrc.gov.auresearchgate.netfrontiersin.org
smvRTranscriptional Repressor of smvAKlebsiella pneumoniae, Enterobacteriaceae frontiersin.orgasm.orgnhmrc.gov.auresearchgate.net
phoPQTwo-Component Regulator SystemKlebsiella pneumoniae frontiersin.orgasm.orgnhmrc.gov.au
marATranscriptional RegulatorEscherichia coli encyclopedia.pub
norAMFS Efflux PumpStaphylococcus aureus tandfonline.comresearchgate.net
mlaAMaintenance of Lipid AsymmetryEscherichia coli, Neisseria gonorrhoeae itg.benih.govfrontiersin.orgnih.gov
lptDLPS AssemblyKlebsiella pneumoniae asm.org
mtrRRepressor of MtrCDE efflux pumpNeisseria gonorrhoeae itg.befrontiersin.org
tetAEfflux Pump (Tetracycline resistance)Escherichia coli nih.govnih.govresearchgate.net

Whole-genome sequencing (WGS) and Genome-Wide Association Studies (GWAS) are powerful tools employed to identify the genetic determinants underlying chlorhexidine resistance cambridge.orgscielo.brcambridge.orgnih.govresearchgate.netresearchgate.netmdpi.com. WGS allows for the comprehensive analysis of bacterial genomes to pinpoint mutations, insertions, deletions, and the presence of acquired genes in resistant strains compared to susceptible counterparts mdpi.comasm.orgitg.befrontiersin.org. This approach has been instrumental in identifying chromosomal mutations in genes like phoPQ, smvR, smvA, lptD, mlaA, and mtrR associated with chlorhexidine resistance asm.orgitg.befrontiersin.org.

GWAS, on the other hand, analyzes genetic variation across a population of bacteria to identify genetic markers statistically associated with a particular phenotype, such as reduced chlorhexidine susceptibility nih.govnih.govresearchgate.netresearchgate.netmdpi.com. This method can identify both common and rare genetic variants contributing to resistance. For example, GWAS has successfully identified the association between the presence of tetA genes, typically linked to tetracycline resistance, and reduced chlorhexidine susceptibility in clinical isolates of E. coli nih.govnih.govresearchgate.net. These studies highlight the complex genetic landscape of chlorhexidine resistance, involving both dedicated efflux systems and pleiotropic effects of genes primarily associated with resistance to other antimicrobial agents.

Combining WGS and GWAS allows for a more complete understanding of the genetic architecture of resistance, facilitating the identification of novel resistance mechanisms and tracking the spread of resistance genes within bacterial populations researchgate.netmdpi.com.

Intrinsic Resistance in Specific Microorganisms (e.g., Bacterial Spores, Mycobacteria)

Intrinsic resistance refers to the natural insusceptibility of a microorganism to an antimicrobial agent due to its inherent structural or physiological characteristics nih.govnih.govoup.com. Certain microorganisms exhibit intrinsic resistance to chlorhexidine, limiting its effectiveness against them.

Bacterial spores, such as those produced by Bacillus and Clostridium species, demonstrate high intrinsic resistance to chlorhexidine nih.govnih.govencyclopedia.puboup.com. This is primarily attributed to their multi-layered protective structures, including the cortex and thick proteinaceous coats, which form an impermeable barrier that prevents the entry of chlorhexidine molecules into the spore core nih.govencyclopedia.pub.

Mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria like Mycobacterium abscessus, also exhibit intrinsic reduced susceptibility to chlorhexidine frontiersin.orgnih.govnih.govencyclopedia.puboup.comasm.orgpicnet.ca. Their cell envelope is rich in complex lipids and mycolic acids, forming a waxy, impermeable barrier that hinders the penetration of many disinfectants, including chlorhexidine nih.govencyclopedia.pub. While chlorhexidine may have some tuberculostatic activity at high concentrations, it is generally not considered tuberculocidal nih.govencyclopedia.pub. Studies have shown that M. abscessus isolates are significantly more resistant to chlorhexidine compared to Staphylococcus aureus asm.org.

Gram-negative bacteria, in general, tend to be less susceptible to chlorhexidine than Gram-positive bacteria due to the presence of their outer membrane, which acts as a barrier nih.govencyclopedia.pub. However, the degree of intrinsic resistance varies among different Gram-negative species, with some, like Proteus and Providencia species, exhibiting higher intrinsic resistance due to specific outer membrane properties oup.com. Fungi are also generally less susceptible to chlorhexidine compared to Gram-positive bacteria, likely due to the complexity of their cell wall nih.govencyclopedia.pub.

Evolution of Tolerance in Environmental Settings

The widespread use of chlorhexidine in various environments, including healthcare facilities and households, can exert selective pressure on microbial populations, driving the evolution of tolerance and reduced susceptibility medrxiv.orgmedrxiv.org. Microorganisms in these settings are frequently exposed to sub-inhibitory concentrations of chlorhexidine, which can promote adaptive responses oup.commdpi.com.

Exposure to sub-inhibitory concentrations of chlorhexidine can induce various stress responses in bacteria, potentially leading to genetic changes through increased mutation rates or the acquisition of mobile genetic elements frontiersin.orgencyclopedia.pub. Biofilm formation, a common mode of growth in environmental settings, can further contribute to increased tolerance. Within biofilms, bacteria are encased in a protective matrix of extracellular polymeric substances, which can limit the penetration of chlorhexidine. Furthermore, the physiological state of bacteria within biofilms, including reduced metabolic activity, can also contribute to decreased susceptibility nih.govencyclopedia.puboup.com. Biofilms can also serve as hotspots for horizontal gene transfer, facilitating the dissemination of resistance determinants like qac genes oup.commdpi.com.

Studies have investigated the presence of chlorhexidine-tolerant bacteria in hospital environments, particularly in areas with high chlorhexidine usage like sink drains medrxiv.orgmedrxiv.org. These environments can select for bacteria with reduced susceptibility, and there is evidence suggesting the persistence and potential in-situ evolution of tolerant strains medrxiv.orgmedrxiv.org. The genetic mechanisms observed in environmental isolates can be diverse and include both known resistance genes and potentially novel determinants medrxiv.orgmedrxiv.org. Understanding the evolution of chlorhexidine tolerance in environmental reservoirs is important for assessing the risk of dissemination of resistant strains and genes into clinical settings.

Interactions with Materials and Macromolecules

Interactions with Microbial Macromolecules

Chlorhexidine exerts its antimicrobial effects through significant interactions with the macromolecules that constitute microbial cells, primarily targeting the cell membrane and, to some extent, cell wall proteins chlorhexidinefacts.compatsnap.compatsnap.com.

Phospholipids (B1166683) of Cell Membranes

The primary target of chlorhexidine in microbial cells is the cytoplasmic membrane, which is composed of a phospholipid bilayer patsnap.comnjppp.compatsnap.compatsnap.com. Chlorhexidine, being positively charged at physiological pH, is electrostatically attracted to the negatively charged components of the bacterial cell surface, including the phosphate (B84403) groups of phospholipids in the cell membrane sunstargum.compatsnap.comnjppp.compatsnap.compatsnap.com. This interaction disrupts the integrity of the cell membrane chlorhexidinefacts.compatsnap.compatsnap.compatsnap.com.

At low concentrations, chlorhexidine binding to phospholipids increases the permeability of the inner membrane, leading to the leakage of low molecular weight intracellular components such as potassium ions and phosphorous drugbank.comnjppp.compatsnap.comnih.govnih.gov. This results in a bacteriostatic effect, inhibiting bacterial growth chlorhexidinefacts.comdrugbank.comnih.gov. As the concentration of chlorhexidine increases, the damage to the membrane becomes more severe njppp.com. At higher concentrations, chlorhexidine enters the cell and causes the coagulation and precipitation of cytoplasmic contents, including proteins and nucleic acids, leading to irreversible cell death (bactericidal effect) chlorhexidinefacts.comdrugbank.comnjppp.compatsnap.compatsnap.comnih.govijrhas.com. The dicationic nature of chlorhexidine is thought to facilitate this interaction by bridging between negatively charged phospholipid headgroups and displacing divalent cations that stabilize the membrane njppp.comfrontiersin.org.

Studies using model membranes have shown that chlorhexidine digluconate interacts directly with membrane lipids, affecting membrane fluidity kjpp.net. The deeper penetration of chlorhexidine into the membrane of Staphylococcus aureus compared to Escherichia coli membranes may be attributed to the higher negative charge density in the headgroup region of the S. aureus cell membrane, enabling stronger electrostatic interactions biorxiv.org.

Cell Wall Proteins

While the primary target is the cell membrane, chlorhexidine also interacts with components of the bacterial cell wall, including proteins chlorhexidinefacts.compatsnap.compatsnap.com. The cationic chlorhexidine molecule binds to negatively charged sites on the bacterial cell wall, such as teichoic acids in Gram-positive bacteria chlorhexidinefacts.comsunstargum.comperioexpertise.co.uk. This binding can destabilize the cell wall and interfere with osmosis chlorhexidinefacts.com.

In addition to direct binding to cell wall components, chlorhexidine can also interact with bacterial proteins, including those involved in quorum sensing and biofilm formation patsnap.comjaper.in. Reverse docking studies targeting key quorum-sensing proteins in Pseudomonas aeruginosa have shown that chlorhexidine exhibits strong binding affinities to proteins such as PslG, RhlR, and LasR, suggesting its potential to disrupt biofilm formation and quorum sensing in this organism japer.in. Chlorhexidine's interaction with bacterial DNA and proteins can interfere with replication and transcription processes, as well as lead to protein denaturation, further compromising bacterial cell function patsnap.compatsnap.com. Studies on Streptococcus mutans have shown that chlorhexidine can cause a selective reduction in the intensity of certain membrane proteins and preferably precipitate acidic cytoplasmic proteins karger.com.

Interactions with Host Tissue Macromolecules

A key characteristic of chlorhexidine, particularly in clinical applications, is its ability to bind to proteins present in human tissues, such as skin and mucous membranes chlorhexidinefacts.comkaya.inpatsnap.comnih.govrjor.ro. This binding contributes to its prolonged activity, a phenomenon known as substantivity chlorhexidinefacts.comdrugbank.comkaya.inijrhas.com.

Binding to Proteins on Skin and Mucous Membranes

Chlorhexidine binds strongly to the anionic proteins found in skin and mucous tissues due to its cationic nature kaya.inpatsnap.comnih.gov. This creates a reservoir of the antiseptic agent that is slowly released over time, providing sustained antimicrobial activity chlorhexidinefacts.comkaya.inpatsnap.comnih.gov. This substantivity on the skin has been documented to last for at least 48 hours chlorhexidinefacts.com.

Adsorption to Oral Tissues and Tooth Surfaces

In oral applications, chlorhexidine readily adsorbs to oral tissues, including the oral mucosa and teeth chlorhexidinefacts.compatsnap.comnjppp.comnih.gov. It binds to the mouth tissue, oral mucosa, and teeth, from where it is slowly released to exert its antimicrobial effects chlorhexidinefacts.compatsnap.comnjppp.com. This adsorption to soft and hard tissues in the mouth is a key factor in its effectiveness in reducing bacterial counts and preventing dental plaque chlorhexidinefacts.comnjppp.com.

Chlorhexidine's affinity for acidic proteins in the acquired pellicle, plaque, calculus, oral mucosa, and on the surface of bacteria is considered more clinically significant than its affinity for hydroxyapatite (B223615), a component of tooth enamel njppp.com. Approximately 30% of the drug can be retained in the mouth following rinsing with a chlorhexidine solution drugbank.comnjppp.com. This retained chlorhexidine is slowly released into oral fluids, maintaining antibacterial activity drugbank.com. The dicationic nature of chlorhexidine is thought to play a role in its binding to the tooth surface, potentially leaving one charged end available to interact with approaching bacteria njppp.com. Chlorhexidine can also compete with calcium ions for binding sites and may displace calcium from sulphate groups in plaque, disrupting its structure njppp.comperioexpertise.co.ukiosrjournals.org. Furthermore, chlorhexidine can interact with salivary glycoproteins, reducing their adsorption to hydroxyapatite and thus inhibiting the formation of the acquired pellicle perioexpertise.co.ukiosrjournals.org.

Adsorption and Binding Mechanisms to Cellulose (B213188)

Chlorhexidine also exhibits adsorption properties on cellulose fibers researchgate.netresearchgate.netnih.govacs.orgebi.ac.uk. Studies on the interaction of chlorhexidine with cellulose have shown that adsorption isotherms can be described by models such as the Langmuir and Freundlich isotherms researchgate.netnih.govacs.org.

The sorption of chlorhexidine on cellulose is primarily attributed to a combination of electrostatic and hydrogen bonding forces researchgate.netnih.govacs.orgebi.ac.uk. Electrostatic interactions between the cationic groups of chlorhexidine and the carboxylic acid groups present in cellulose fibers dominate at low concentrations researchgate.netresearchgate.netnih.govacs.org. At higher concentrations, hydrogen bonding between the biguanide (B1667054) residues and the p-chlorophenol moieties of chlorhexidine and the hydroxyl groups of the cellulose polymer also contributes to binding researchgate.netnih.govacs.orgebi.ac.uk. There is also evidence of monolayer and bilayer aggregation at high chlorhexidine concentrations researchgate.netnih.govacs.org. Differences in adsorption behavior on different types of cellulose fibers, such as cotton and viscose, can be attributed to structural differences between the fibers researchgate.net.

Electrostatic Interactions

Chlorhexidine molecules carry positive charges, which facilitate electrostatic interactions with negatively charged surfaces and molecules. This is a primary mechanism for its binding to bacterial cell walls, which are typically negatively charged patsnap.com. These interactions lead to the disruption of the microbial cell membrane, causing leakage of intracellular components and ultimately cell death patsnap.com.

Electrostatic interactions also play a significant role in the binding of chlorhexidine to biological tissues and materials. For instance, chlorhexidine binds to demineralized dentin primarily through weak electrostatic interactions researchgate.net. Its affinity for hydroxyapatite and acidic salivary proteins, which have negatively charged sites, contributes to its retention in the oral cavity sunstargum.com. The symmetrical chlorhexidine molecule, with its two positive charges, mediates electrostatic attraction to phosphate anions in structures like hydroxyapatite, leading to crystal formation mdpi.com.

Hydrogen Bonding

In addition to electrostatic forces, hydrogen bonding contributes to the interaction of chlorhexidine with various substances. Studies have shown that hydrogen bonding, alongside electrostatic interactions, is involved in the sorption of chlorhexidine on cellulose. Specifically, hydrogen bonding occurs between the biguanide residues and the p-chlorophenol moieties of chlorhexidine and the hydroxyl groups of cellulose researchgate.netacs.org.

At higher concentrations, the guanidine (B92328) groups in chlorhexidine can form hydrogen bonds with carbonyl groups in the peptide bonds of collagen nih.gov. This suggests that both electrostatic attractions and hydrogen bonding contribute to chlorhexidine binding to dentin nih.gov. The ability of solvents to hydrogen bond can influence the stability of this association nih.gov.

Hydrogen bonding is also implicated in the interaction of chlorhexidine with hydrophobic vehicles containing hydrogen-bonding groups, such as hydroxyl, ester, or ether groups, which can influence the solubility of chlorhexidine salts google.com.

Monolayer and Bilayer Aggregation Phenomena

Chlorhexidine can exhibit concentration-dependent aggregation properties in aqueous solutions. At high concentrations, there is evidence of monolayer and bilayer aggregation researchgate.netacs.org. This phenomenon is influenced by the type of chlorhexidine salt. For example, chlorhexidine digluconate can form aggregates ranging from dimers to pentamers at concentrations above 40 mM nih.govresearchgate.net. In contrast, aggregation of chlorhexidine dichloride or diacetate may not be detected under similar conditions nih.govresearchgate.net.

The change in chemical shift of protons observed in NMR studies is consistent with the association of the phenyl group of one chlorhexidine molecule with the hexamethylene chain of another, suggesting a specific mode of aggregation nih.gov. The formation of micelles has also been observed for chlorhexidine diacetate and digluconate salts above their critical micelle concentrations (CMC) colab.ws. The presence of other molecules, such as cyclodextrins, can influence the aggregation behavior of chlorhexidine, potentially leading to the formation of insoluble aggregates colab.wsconicet.gov.ar.

Aggregation phenomena are not limited to self-association in solution; chlorhexidine can also influence the aggregation of other materials, such as bacterial cells, potentially enhancing autoaggregation nih.gov.

Effects on Non-Biological Material Surfaces

Chlorhexidine can interact with the surfaces of non-biological materials, potentially altering their characteristics. These effects are particularly relevant in applications where chlorhexidine comes into contact with medical devices or materials used in dentistry.

Impact on Surface Characteristics of Orthodontic Stainless Steel Wires

The effect of chlorhexidine on the surface characteristics of orthodontic stainless steel wires has been investigated due to the common use of chlorhexidine-containing mouthwashes by orthodontic patients. Studies have explored its impact on surface roughness and frictional properties.

Some research indicates that immersion in chlorhexidine mouthwashes, such as a 0.2% solution, does not significantly alter the surface roughness or frictional resistance of stainless steel orthodontic wires after short exposure times (e.g., 1.5 hours) f1000research.comd-nb.infof1000research.comnih.gov. However, other studies suggest that chlorhexidine can detrimentally affect stainless steel wires f1000research.com.

While some findings show no statistically significant difference in surface roughness between stainless steel wires immersed in chlorhexidine mouthwash and those in artificial saliva f1000research.comf1000research.comnih.gov, other investigations using different concentrations or methodologies have reported increased roughness and friction of stainless steel wires after exposure to chlorhexidine oup.com. The acidity of chlorhexidine has been suggested as a potential cause for increased corrosion and ion release from stainless steel orthodontic appliances in some studies ekb.eg. However, contradictory results exist, with some research indicating that chlorhexidine mouthwash may cause less corrosion than other solutions like sodium fluoride (B91410) ekb.egiraqidentaljournal.com.

Data from studies on the effect of chlorhexidine on surface roughness of orthodontic wires can vary depending on the specific mouthwash concentration, immersion time, and measurement techniques used.

Table: Effect of 0.2% Chlorhexidine Mouthwash on Surface Roughness of Orthodontic Wires (Example Data Structure based on search results)

StudyWire MaterialImmersion TimeChlorhexidine Roughness (µm)Control (Artificial Saliva) Roughness (µm)Statistical Significance
f1000research.comf1000research.comStainless Steel1.5 hours19.38 ± 0.8216.65 ± 3.07Not statistically significant
nih.govStainless Steel1.5 hoursNo significant difference observed compared to as-received and artificial salivaNo significant difference observed compared to as-received and chlorhexidineNot statistically significant
oup.comStainless SteelNot specifiedIncreased roughness reported-Reported increase

Table: Frictional Force of Orthodontic Wires after Immersion in 0.2% Chlorhexidine Mouthwash (Example Data Structure based on search results)

StudyWire MaterialImmersion TimeChlorhexidine Frictional ForceControl (Artificial Saliva) Frictional ForceStatistical Significance
f1000research.comf1000research.comStainless Steel1.5 hours0.011 ± 0.00560.009 ± 0.0041Not statistically significant
nih.govStainless Steel1.5 hoursNo significant difference observed compared to artificial salivaNo significant difference observed compared to chlorhexidineNot statistically significant
oup.comStainless SteelNot specifiedIncreased friction reported-Reported increase

The impact of chlorhexidine on the surface of orthodontic stainless steel wires appears to be dependent on factors such as concentration, exposure time, and potentially the specific composition of the mouthwash and the wires. While some studies indicate minimal short-term effects on roughness and friction, others suggest potential for increased roughness and corrosion over time.

Analytical Methodologies for Chlorhexidine Research

Chromatographic Techniques

Chromatographic techniques, particularly HPLC, are extensively utilized for the analysis of chlorhexidine in diverse applications, including pharmaceutical formulations, biological samples, and antiseptic products. These methods enable the separation of chlorhexidine from other components in a sample matrix, allowing for its accurate determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for chlorhexidine research and quality control. Its adaptability through various detection methods, column chemistries, and mobile phase compositions makes it suitable for a wide range of analytical challenges involving this compound.

Ultraviolet (UV) detection is a common and effective method for detecting chlorhexidine in HPLC due to the compound's chromophoric properties. Various wavelengths have been reported for optimal detection, including 265 nm, 260 nm, and 230 nm, often used in timed-wavelength protocols to simultaneously analyze multiple components. ekb.eg Another method utilizes UV detection at 260 nm for the analysis of chlorhexidine in human serum and whole blood. nih.govoup.com A rapid HPLC method for the simultaneous determination of chlorhexidine and its metabolite, p-chloroaniline, employs UV detection at 238 nm for p-chloroaniline and 255 nm for chlorhexidine. scirp.orgscirp.org UV detection at 239 nm has also been used for the simultaneous determination of chlorhexidine and p-chloroaniline in topical ointment. researchgate.netsci-hub.se For simultaneous determination of flurbiprofen (B1673479) and chlorhexidine gluconate, detection at 248 nm using a diode array detector has been reported. colab.ws

Diode Array Detection (DAD) provides a significant advantage over single-wavelength UV detection by allowing the simultaneous measurement of absorbance across a range of wavelengths. This is particularly useful for analyzing samples containing multiple components, enabling peak identification and purity assessment. DAD has been used for the simultaneous determination of hexamidine, chlorhexidine digluconate, and p-chlorocresol, with the detector adjusted at 265, 260, and 230 nm for the respective compounds in a timed-wavelength protocol. ekb.eg DAD is also employed for the analysis of pharmaceutical products containing chlorhexidine, typically using C18 columns and detection at 248 nm. oup.com DAD offers the ability to measure several wavelengths concurrently and provides a higher signal-to-noise ratio compared to traditional UV detectors. yok.gov.tr HPLC coupled with DAD has been used to determine the amount of chlorhexidine released in studies. researchgate.net

Coupling HPLC with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) offers enhanced sensitivity and selectivity, particularly valuable for complex matrices or when analyzing chlorhexidine at very low concentrations or in the presence of potential impurities and degradation products. LC-MS and GC-MS are utilized in the quality control testing of pharmaceuticals, including the analysis of impurities. thermofisher.com Liquid chromatography tandem mass spectrometry has been reported for the determination of chlorhexidine. researchgate.net A rapid and sensitive HPLC/MS/MS method has been developed and validated for the simultaneous determination of tinidazole, dyclonine, and chlorhexidine in rat plasma. researchgate.netnih.gov This method used tandem mass spectrometry with electrospray positive ionization and multiple-reaction monitoring (MRM) mode, monitoring specific ions for each compound, including m/z 505.0 → m/z 335.3 for chlorhexidine. researchgate.netnih.gov MS detection can address the limitations of UV-based purity analysis in forced degradation studies and enables putative identification of peaks without the need for standards when the molecular mass of expected impurities is known. thermofisher.com

The choice of stationary phase is critical for achieving adequate separation of chlorhexidine from other sample components. Various column chemistries have been successfully employed in chlorhexidine analysis by HPLC. C18 columns are commonly used for reversed-phase HPLC separation of chlorhexidine. ekb.egoup.comresearchgate.net Examples include X-SELECT® RP C18 columns ekb.eg and Capcell Pak C18 MG columns. oup.com A simple, rapid, and sensitive isocratic reversed-phase HPLC method for the simultaneous determination of chlorhexidine and p-chloroaniline utilized an XBridge C18 column. researchgate.netresearchgate.net Polymer-coated ODS (Octadecyl Silica (B1680970), a type of C18) columns have also been used for analyzing chlorhexidine in human serum. nih.gov Cyano (CN) columns are another option, particularly useful for separating chlorhexidine and its degradation product p-chloroaniline, especially when using an acidic mobile phase without ion-pairing reagents. scirp.orgscirp.orgresearchgate.net A Luna® CN column has been reported for this separation. scirp.orgscirp.org Phenyl columns, such as the Zorbax SB Phenyl column, have also been successfully employed for the simultaneous determination of chlorhexidine and p-chloroaniline. sci-hub.senih.gov Other stationary phases like Phenyl Hexyl and Polar-embedded phases have also been investigated for the separation of multi-component mixtures that could potentially include compounds like chlorhexidine. researchgate.net

Optimization of the mobile phase composition is crucial for achieving optimal peak shape, resolution, and retention time in chlorhexidine analysis by HPLC. The use of acidic mobile phases is common, as chlorhexidine is a dicationic compound at physiological pH and is almost completely ionized at a pH of 3. scirp.org Acidic conditions help in controlling the ionization of chlorhexidine and can improve peak shape on silica-based reversed-phase columns where it might otherwise be intensely retained. scirp.org Mobile phases often consist of mixtures of organic solvents (such as acetonitrile (B52724) or methanol) and aqueous buffers or water, frequently with the addition of an acid like formic acid or trifluoroacetic acid. oup.comscirp.orgresearchgate.net For example, a mobile phase of methanol:water with sodium chloride and 0.02% formic acid (55:45) at pH 3 has been used. scirp.orgscirp.org Another method used acetonitrile/water (40:60) containing 0.05% trifluoroacetic acid, 0.05% heptafluorobutyric acid, and 0.1% triethylamine. nih.govoup.com

The absence or presence of ion-pairing reagents in the mobile phase is another consideration. While some methods for chlorhexidine analysis have historically used ion-pairing reversed-phase HPLC oup.com, more recent methods aim to avoid them. A rapid HPLC method for chlorhexidine and p-chloroaniline quantification was developed using an acid mobile phase without the need for ion-pairing reagents, overcoming the issue of intense retention on silica-based columns. scirp.orgscirp.orgresearchgate.net Similarly, an isocratic reversed-phase HPLC method for chlorhexidine and p-chloroaniline determination in topical ointment highlighted the advantage of not using an ion-pair reagent in the mobile phase for faster and simultaneous determination. sci-hub.se The use of acidic additives like acetic acid or formic acid (0.05 – 0.10%) can improve peak shape for basic solutes like chlorhexidine. hplc.eu In some cases, a combination of acid and an organic amine (e.g., triethylamine) might be necessary for difficult solutes, ensuring the acid is in excess to protonate silanol (B1196071) groups on the silica stationary phase. hplc.eu

Here is a summary of some reported HPLC conditions for Chlorhexidine analysis:

Analyte(s)Detection MethodWavelength(s) (nm)Column ChemistryMobile PhaseFlow Rate (mL/min)Reference
Chlorhexidine, p-chloroanilineUV238 (pCA), 255 (CHX)Cyano (CN)Methanol:water with NaCl + 0.02% formic acid (55:45), pH 30.5 scirp.orgscirp.org
ChlorhexidineUV260ODS (C18)Acetonitrile/water (40:60) with 0.05% TFA, 0.05% heptafluorobutyric acid, 0.1% triethylamine1.0 nih.govoup.com
Hexamidine, Chlorhexidine, p-chlorocresolDAD265 (HEX), 260 (CHX), 230 (CSOL)C18Timed-wavelength protocol1.0 ekb.eg
Chlorhexidine, p-chloroanilineUV239PhenylAcetonitrile:buffer pH 3.0 (0.08 M sodium phosphate (B84403) monobasic + 0.5% triethylamine) (35:65)0.6 sci-hub.senih.gov
Chlorhexidine, p-chloroanilineUV239C18Acetonitrile:pH 3.0 phosphate buffer (0.05 M monobasic sodium phosphate + 0.2% triethylamine) (32:68)2.0 researchgate.net
Tinidazole, Dyclonine, ChlorhexidineMS/MSMRM (505.0->335.3 for CHX)C18Methanol:ammonium (B1175870) formate (B1220265) (10 mM):formic acid (56:44:0.2), pH 3.50.2 researchgate.netnih.gov
Chlorhexidine Gluconate, Benzydamine HydrochlorideDAD248C18Sodium phosphate buffer (100 mM, pH 2.5) and acetonitrile (Gradient elution)0.5 colab.ws
Chlorhexidine Acetate (B1210297)UV265Not specifiedEthanol:water:glacial acetic acid (50:49:1)Not specified researchgate.net

Note: The table above presents a selection of reported HPLC conditions and is not exhaustive. Specific experimental details may vary between studies.

Detailed research findings highlight the linearity and sensitivity achieved with these methods. For instance, a method for simultaneous determination of hexamidine, chlorhexidine, and p-chlorocresol showed linearity for chlorhexidine over a concentration range of 2.00 to 30.00 µg/mL with a detection limit of 0.057 µg/mL. researchgate.net The rapid HPLC-UV method for chlorhexidine and p-chloroaniline using a cyano column demonstrated good linearity for chlorhexidine from 0.5 up to 21.2 µg/L with correlation coefficients above 0.999. scirp.orgscirp.org The HPLC/MS/MS method for tinidazole, dyclonine, and chlorhexidine in rat plasma was linear in the range of 2-1000 ng/mL for all three components, with precision and accuracy within accepted criteria for biomedical analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In chlorhexidine research, GC-MS has been applied to analyze degradation products, such as para-chloroaniline (PCA), which can form from chlorhexidine diva-portal.orgresearchgate.net. Studies have used GC-MS to detect and quantify PCA in chlorhexidine gels and solutions under different storage conditions researchgate.net. This method involves the separation of components in a sample by gas chromatography, followed by their detection and identification based on their mass spectra researchgate.net. Previous research has registered a signal at 127 m/z corresponding to PCA when analyzing chlorhexidine using GC-MS researchgate.net.

Spectroscopic Techniques

Spectroscopic methods utilize the interaction of electromagnetic radiation with chlorhexidine molecules to obtain information about their structure, concentration, and interactions.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a technique that provides information about the functional groups and molecular structure of a compound based on its vibrational modes. FTIR spectroscopy has been used to analyze the chemical incorporation of chlorhexidine in materials like gutta-percha cones erpublications.com. The IR spectrum of chlorhexidine exhibits characteristic peaks that can be attributed to specific functional groups. For instance, peaks in the 3400 cm⁻¹ region are associated with the νas and νs -NH stretching vibrations, suggesting the presence of hydrogen bonding in chlorhexidine systems nih.govresearchgate.net. Bands observed around 1650, 1600, 1550, and 1500 cm⁻¹ can be attributed to the C=C stretching of the aromatic rings within the chlorhexidine molecule nih.govresearchgate.net. Changes in these characteristic peaks upon interaction with other materials can indicate chemical incorporation or structural alterations erpublications.comresearchgate.net. FTIR has also been used to investigate the effect of chlorhexidine on bacterial membranes, revealing alterations in macromolecules such as proteins, nucleic acids, carbohydrates, and phospholipids (B1166683) plos.org. A prominent peak at 1492 cm⁻¹ has been identified as a diagnostic peak for chlorhexidine in FTIR analysis of bacterial biofilms nih.gov.

Direct Ultraviolet (UV) Spectroscopy

Direct Ultraviolet (UV) spectroscopy is a method that measures the absorption of UV light by a substance to determine its concentration. Chlorhexidine absorbs UV light, and this property can be used for its quantitative analysis. Chlorhexidine has a maximum absorbance (λmax) around 255 nm or 260 nm, depending on the specific salt form (e.g., chlorhexidine gluconate or chlorhexidine hydrochloride) and the solvent used zenodo.orgd-nb.inforesearchgate.netum.edu.my. UV spectroscopic methods have been used for the direct analysis of aqueous solutions of chlorhexidine karger.comresearchgate.net. However, a limitation of direct UV spectroscopy for analyzing chlorhexidine in complex matrices like saliva is the potential for interference from other compounds that absorb in the same UV region karger.comresearchgate.net. Despite this, UV-Vis spectrophotometry, often with methods like derivative spectroscopy or multicomponent analysis, is used for the estimation of chlorhexidine gluconate in bulk and pharmaceutical formulations zenodo.orgum.edu.my. The linearity of the relationship between absorbance and concentration (Beer's Law) is typically observed within specific concentration ranges zenodo.orgresearchgate.netum.edu.my.

Fluorometry

Fluorometry is a spectroscopic technique that measures the fluorescence emitted by a substance after excitation with light. Fluorometric methods have been reported for the analysis of chlorhexidine, often based on its complex formation with fluorescent dyes karger.comresearchgate.net. While suitable for aqueous solutions, fluorometry for chlorhexidine analysis can lack sensitivity and specificity, and may be subject to interference from components in complex samples like saliva, with fluorescent responses varying depending on sample characteristics karger.comresearchgate.net.

Microbiological Assay Techniques

Microbiological assays are used to evaluate the antimicrobial activity of chlorhexidine by assessing its effect on microbial growth or viability.

Minimum Inhibitory Concentration (MIC) Determination (e.g., Macrodilution Tube Method, Microtiter Plate Methods)

Minimum Inhibitory Concentration (MIC) determination is a standard microbiological technique used to find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For chlorhexidine, MIC determination is commonly performed using broth dilution methods, including macrodilution in tubes and microdilution in microtiter plates oup.comasm.orgumt.edu.my.

The broth microdilution method, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), is widely used for determining chlorhexidine MICs against various bacteria and fungi asm.orgumt.edu.mytandfonline.combrieflands.comajphs.commdpi.comjournaljamb.comnih.gov. In this method, serial dilutions of chlorhexidine are prepared in a liquid growth medium in the wells of a microtiter plate asm.orgtandfonline.combrieflands.commdpi.comresearchgate.net. A standardized inoculum of the test microorganism is then added to each well asm.orgtandfonline.commdpi.comresearchgate.net. After incubation, the MIC is determined as the lowest concentration of chlorhexidine that prevents visible microbial growth umt.edu.my.

Microtiter plates typically include positive control wells (with medium and bacteria but no chlorhexidine) to confirm microbial growth and negative control wells (with medium only) to check for sterility tandfonline.comresearchgate.net. The macrodilution method involves similar serial dilutions but uses larger volumes in test tubes instead of microtiter plate wells oup.comasm.org.

MIC determination provides valuable data on the susceptibility of different microbial species and strains to chlorhexidine. For example, studies have reported MIC distributions for chlorhexidine against various bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae complex asm.orgnih.gov.

Data on Chlorhexidine MICs against selected bacterial species:

Bacterial SpeciesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Source
Staphylococcus aureus1 - 824 asm.orgnih.gov
Escherichia coli1 - 6424 asm.orgnih.gov
Klebsiella pneumoniae4 - 641632 asm.orgnih.gov
Enterobacter cloacae complex1 - >641664 asm.orgnih.gov

Note: The MIC₅₀ represents the chlorhexidine concentration at which 50% of the isolates are inhibited, and the MIC₉₀ represents the concentration at which 90% of the isolates are inhibited.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is a key parameter used to determine the lowest concentration of an antimicrobial agent that kills a specified percentage (typically ≥99.9%) of a particular bacterium after a fixed incubation time. MBC determination for chlorhexidine is often performed in conjunction with Minimum Inhibitory Concentration (MIC) testing, providing a more complete picture of its antimicrobial potency.

Methods for MBC determination commonly involve broth microdilution or macrodilution techniques. After determining the MIC by observing the lowest concentration with no visible growth, aliquots from wells showing no growth are subcultured onto agar (B569324) plates without the antimicrobial agent. umt.edu.mybrieflands.com The MBC is then defined as the lowest concentration from which no or a significantly reduced number of colonies (e.g., a ≥5-log10 reduction in bacterial burden compared to growth controls) are recovered after incubation. einstein.brmdpi.com Studies have utilized MBC determination to evaluate the effectiveness of chlorhexidine gluconate (CHG) solutions and wipes against nosocomial bacteria like Staphylococcus aureus (including MRSA), Acinetobacter baumannii, Escherichia coli, Klebsiella spp., and Pseudomonas aeruginosa. umt.edu.my For instance, one study found that the MBC of a 4% CHG bathing solution was 0.03% for most tested bacteria, while 2% CHG antiseptic wipes were effective against E. coli with a 15 mm inhibition zone in agar diffusion tests. umt.edu.my Another study investigating CHG and povidone iodine against nosocomial pathogens defined MBC as the concentration causing a ≥5-log10 CFU/mL reduction compared to growth controls at 2 hours. einstein.br Their results showed low concentrations of CHG (e.g., <0.00293% for MRSA) had no effect on CFU/mL over 2 hours, suggesting bacteriostatic activity, while higher concentrations (>0.008%) were bactericidal for all tested organisms. einstein.br

Agar Diffusion Tests

Agar diffusion tests, such as the Kirby-Bauer method or agar well diffusion, are qualitative or semi-quantitative methods used to assess the antimicrobial activity of chlorhexidine by measuring the diameter of the zone of inhibition around a disc or well containing the substance on an agar plate inoculated with microorganisms. scielo.sa.crjapsonline.com A larger zone of inhibition indicates greater antimicrobial activity.

These tests are widely used to screen the susceptibility of various bacterial and fungal species to chlorhexidine. Studies have employed agar diffusion to evaluate the effectiveness of chlorhexidine-containing mouthwashes against oral microorganisms like Streptococcus mutans and Candida albicans. scielo.sa.crjapsonline.comnih.gov For example, one study found that 0.2% chlorhexidine showed a mean zone of inhibition of 20.85 ± 1.18 mm against S. mutans and 12.4 ± 0.59 mm against C. albicans using the agar well diffusion method. japsonline.com Another study comparing different concentrations of chlorhexidine mouthwashes (0.12%, 0.06%, and 0.03%) found that all concentrations displayed some degree of antibacterial and antifungal effect, with inhibition zones generally proportional to the concentration of CHX. scielo.sa.cr While useful for demonstrating antimicrobial effect, the low diffusion rate of chlorhexidine through solid agar can sometimes limit the effectiveness of disc diffusion methods, and results may vary depending on the specific method used. japsonline.comoup.com

Cell Viability Assays (e.g., MTT Assay, Propidium (B1200493) Iodide Penetration)

Cell viability assays are employed to quantify the number of living cells after exposure to chlorhexidine, providing insights into its cytotoxic or bactericidal effects. Common assays include the MTT assay and methods utilizing membrane-impermeant fluorescent dyes like propidium iodide (PI).

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of viability. It is based on the reduction of a yellow tetrazolium dye (MTT) to purple formazan (B1609692) crystals by metabolically active cells. This assay has been used to assess the viability of bacterial cells in biofilms after chlorhexidine treatment. mdpi.com

Propidium iodide (PI) is a fluorescent intercalating agent that is generally excluded from live cells with intact cell membranes but can enter cells with damaged membranes and stain their DNA, emitting red fluorescence. Flow cytometry, in conjunction with dyes like PI and SYTO 9 (a green fluorescent dye that stains live cells), is frequently used to assess membrane integrity and cell viability. mdpi.com Cells with intact membranes will primarily be stained by SYTO 9, while those with damaged membranes will show increased PI uptake and reduced SYTO 9 staining. mdpi.com Flow cytometric analysis using PI has demonstrated that chlorhexidine treatment leads to an increase in membrane permeability in bacteria like Enterococcus faecalis and Acinetobacter baumannii, indicating membrane damage and reduced viability. mdpi.complos.org Studies have shown a concentration-dependent uptake of PI by E. coli cells exposed to chlorhexidine, indicating membrane integrity changes. oup.comoup.com

Growth Kinetics Studies

Growth kinetics studies involve monitoring the growth of microbial populations over time in the presence of varying concentrations of chlorhexidine. These studies help to understand the rate and extent of growth inhibition or killing caused by the compound. Methods often involve measuring optical density or viable cell counts (e.g., Colony Forming Units - CFU) at different time points after exposure.

Time-kill assays are a specific type of growth kinetics study that determines the rate of killing by an antimicrobial agent. In these assays, microbial suspensions are exposed to chlorhexidine, and samples are taken at intervals to determine the number of surviving organisms by plating on agar. asm.orgscirp.org A significant reduction in CFU over time indicates bactericidal activity. Time-kill assays have been used to evaluate the temporal dynamics of chlorhexidine's antimicrobial efficacy against various bacteria, including Klebsiella pneumoniae and Bacillus spp. asm.orgscirp.org Studies have shown that chlorhexidine can rapidly reduce bacterial counts, achieving significant reductions within hours, although the rate and extent of killing can vary depending on the bacterial species and concentration used. asm.orgscirp.orgresearchgate.net Growth kinetics studies, including CFU counting, have demonstrated that chlorhexidine treatment results in decreased bacterial growth and cell viability in organisms like Acinetobacter baumannii. plos.orgnih.gov

Imaging and Microscopic Techniques

Microscopic techniques, particularly electron microscopy, are invaluable tools for visualizing the morphological changes induced in microbial cells by chlorhexidine, providing direct evidence of its effects on cellular structures.

Scanning Electron Microscopy (SEM) for Membrane Integrity Assessment

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of cells. In chlorhexidine research, SEM is extensively used to assess the integrity of bacterial cell membranes and walls after exposure. Chlorhexidine is known to target the bacterial membrane, leading to structural damage.

SEM studies have revealed significant morphological alterations in various bacteria treated with chlorhexidine. These changes can include deformation, shrinkage, the formation of pores or vesicle-like structures on the cell surface, and even cell lysis or coagulation at higher concentrations. mdpi.comfrontiersin.orgtandfonline.comnih.govplos.org For instance, HR-SEM images of Enterococcus faecalis treated with chlorhexidine showed dysmorphia, shrinking, and the formation of numerous pores across the bacterial membranes in a concentration-dependent manner. mdpi.com Similarly, SEM analysis of Acinetobacter baumannii exposed to chlorhexidine has confirmed membrane disruption and observable changes in cellular morphology compared to untreated cells. plos.orgnih.gov SEM has also been used to visualize the effects of chlorhexidine on bacteria within biofilms, showing a reduction in bacterial cells after treatment. plos.org

Flow Cytometry for Cell Viability and Membrane Damage

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells in a population based on their optical and fluorescence characteristics. In chlorhexidine research, flow cytometry is widely used to assess cell viability, membrane integrity, and membrane potential.

By using fluorescent dyes that selectively stain cells based on their physiological state, flow cytometry can differentiate between live and dead cells, and those with intact or damaged membranes. As mentioned in Section 6.3.4, propidium iodide (PI) is commonly used in flow cytometry to detect cells with compromised membranes. mdpi.comoup.com Another dye, bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)), is used to monitor changes in membrane potential, entering cells when the membrane potential collapses. oup.comoup.com

Neutron Diffraction for Molecular Localization in Membranes

Neutron diffraction is a powerful technique used to investigate the location and orientation of molecules within lipid bilayers, providing insights into drug-membrane interactions. Studies utilizing neutron diffraction have been conducted to determine the location of chlorhexidine in model membranes, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC). nih.govuwindsor.ca

Research using neutron diffraction on DMPC model membranes has indicated that the center of mass of the deuterated hydrocarbon chain of chlorhexidine resides approximately 16 Å from the center of the bilayer. nih.govuwindsor.ca This positioning places the drug near the glycerol (B35011) backbone of the lipid molecules. nih.gov This suggests a mechanism where the chlorhexidine molecule may bend in half and insert into the lipid matrix in a wedge-like manner. nih.gov This proposed mechanism of action is distinct from detergent-like membrane disruption and shares similarities with how some antimicrobial peptides interact with the headgroup region of the bilayer to disrupt its structure. nih.gov

Further neutron diffraction experiments have explored the influence of cholesterol on the location of chlorhexidine within DMPC bilayers. cins.ca Contrary to the hypothesis that cholesterol might draw chlorhexidine deeper into the membrane, data suggests that the chlorhexidine label mass is located at the same depth in DMPC bilayers with and without 1% cholesterol. cins.ca This indicates that cholesterol may facilitate chlorhexidine's penetration into the DMPC bilayer, amplifying its effect at high cholesterol concentrations, but does not significantly alter its depth of insertion. cins.ca

Analytical Method Validation Parameters

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose, providing reliable and accurate results. scribd.com Validation parameters typically assessed for methods quantifying chlorhexidine include linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and recovery. scribd.comfabad.org.tr These parameters are often evaluated following guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). fabad.org.trresearchgate.netresearchgate.net

Linearity and Range

Linearity establishes the proportional relationship between the concentration of the analyte and the analytical response over a defined range. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision. semanticscholar.org

Several analytical methods for chlorhexidine have reported their linear ranges. For instance, an HPLC method for determining chlorhexidine in pharmaceutical formulations showed linearity over a concentration range of 2.00 to 30.00 µg/mL. ekb.eg Another UFLC method for chlorhexidine in bulk drug demonstrated linearity from 1 to 6 μg/mL. jchps.com A first-order derivative spectrophotometric method for chlorhexidine gluconate in mouthwash was linear in the range of 10-70 µg/ml. inventi.in An HPLC method for simultaneous quantification of chlorhexidine and thymol (B1683141) reported a linear range of 4.8 to 19.2 µg/mL for chlorhexidine. tandfonline.com

Linearity is commonly assessed using linear regression analysis, where the correlation coefficient (r or r²) is calculated. mdpi.comscielo.br A correlation coefficient value typically greater than 0.998 indicates a strong linear relationship between the analytical response and concentration. mdpi.comtandfonline.comscielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. semanticscholar.orgum.edu.my The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. semanticscholar.orgum.edu.my

LOD and LOQ values are typically calculated based on the standard deviation of the response and the slope of the calibration curve. fabad.org.trum.edu.my For an HPLC method, LOD and LOQ for chlorhexidine were reported as 0.47 µg/mL and 1.41 µg/mL, respectively. ekb.eg Another UFLC method determined LOD and LOQ values of 0.2 µg/ml and 0.7 µg/ml for chlorhexidine. jchps.com A first-order derivative spectrophotometric method for chlorhexidine gluconate in mouthwash had an LOD of 0.0733 µg/ml and an LOQ of 0.2222 µg/ml. inventi.in

Accuracy and Precision

Accuracy refers to the closeness of agreement between the value found and the true value. semanticscholar.orgscielo.br Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. semanticscholar.orgscielo.br Precision can be assessed at different levels, including repeatability (intra-assay precision, within a single run) and intermediate precision (inter-assay precision, between different runs or days). semanticscholar.orgscielo.br

Accuracy is often expressed as the percentage recovery of a known amount of analyte added to a sample matrix. semanticscholar.orgnih.gov Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the results. semanticscholar.orgscielo.br

Validation studies for chlorhexidine analytical methods have reported varying levels of accuracy and precision. For a microbiological assay, the accuracy was found to be 99.03%, with intra-day and inter-day precision RSD values of 2.03% and 2.94%, respectively. scielo.br Another method for chlorhexidine determination showed recovery rates ranging from 99.1 to 100.4%. nih.gov Intra-assay coefficients of variation were generally below 10%, and inter-assay coefficients of variation were below 20%. nih.gov An HPLC method for simultaneous quantification of chlorhexidine and thymol reported accuracy close to 100% and precision with coefficient variation values less than 5% for chlorhexidine. tandfonline.com

Recovery Studies

Recovery studies are performed to evaluate the efficiency of the analytical method in extracting or recovering the analyte from the sample matrix. semanticscholar.orgnih.gov This is particularly important when analyzing chlorhexidine in complex formulations or biological samples.

Recovery rates for chlorhexidine in various matrices have been reported. For an HPLC method applied to pharmaceutical formulations, recoveries for chlorhexidine ranged from 99.06% to 100.79%. ekb.eg When applied to spiked human saliva, the recovery was 101.69%. researchgate.netekb.eg A method for chlorhexidine determination in artificial fissures showed recovery rates between 99.1% and 100.4% for different volumes and concentrations. nih.gov An HPLC method for simultaneous determination of miconazole (B906) nitrate (B79036) and chlorhexidine digluconate in chitosan-based gels showed chlorhexidine recovery between 98% and 102%. fabad.org.tr

Compatibility Studies for Chemical Interactions (e.g., DSC)

Compatibility studies are conducted to assess potential physical or chemical interactions between chlorhexidine and other components in a formulation, such as excipients or other active pharmaceutical ingredients. biomedres.us These interactions can affect the stability, efficacy, and safety of the final product. biomedres.us Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for compatibility studies. biomedres.usnih.govbrieflands.com

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and glass transitions. biomedres.us Changes in the melting point, peak shape, or the appearance of new thermal events in thermograms of mixtures compared to the individual components can indicate potential interactions. biomedres.us

DSC studies have been used to investigate the compatibility of chlorhexidine with various materials. For example, DSC experiments were conducted to study the phase behavior of DMPC membranes exposed to chlorhexidine. cins.ca These studies showed that chlorhexidine lowers the melting transition of the DMPC acyl chains. cins.ca The addition of cholesterol further amplified this effect, suggesting that cholesterol facilitates chlorhexidine's penetration into the DMPC bilayer. cins.ca

In compatibility studies for mucoadhesive buccal tablets containing chlorhexidine, DSC analysis, along with FTIR, was used to investigate drug-polymer chemical interactions. nih.gov In this specific study, no chemical interaction was noted between chlorhexidine and the polymers (hydroxypropyl methylcellulose (B11928114) and poloxamer 407) apart from a steric hindrance effect observed with physical mixtures. nih.gov

DSC has also been employed in studies evaluating the compatibility of lidocaine (B1675312) hydrochloride inclusion complexes with chlorhexidine gluconate in the development of gel formulations. nih.gov The results from FTIR, DSC, and XRPD in another study showed no abnormal peaks or incompatibility between ingredients in a physical mixture intended for nanosystems with chlorhexidine. researchgate.net

The disappearance of the melting peak of chlorhexidine in DSC thermograms of chlorhexidine-copolymer nanofibers has suggested possible physical interaction preventing the melting of the drug and promoting its molecular dispersion. researchgate.net

It is important to note that while DSC is a valuable tool, it is often used in conjunction with other analytical techniques to provide a comprehensive understanding of compatibility. biomedres.us

Data Tables:

Here are some interactive data tables summarizing reported validation parameters for chlorhexidine analytical methods based on the search results:

Method TypeAnalyteLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (Intra-day RSD%)Precision (Inter-day RSD%)Source
HPLC (Pharmaceutical Formulations)Chlorhexidine (CHX)2.00 - 30.000.471.4199.06 - 100.79-- ekb.eg
HPLC (Spiked Human Saliva)Chlorhexidine (CHX)---101.69-- researchgate.netekb.eg
UFLC (Bulk Drug)Chlorhexidine1 - 60.20.7--- jchps.com
First Order Derivative SpectrophotometryChlorhexidine Gluconate10 - 700.07330.2222--- inventi.in
Microbiological Assay (Aqueous Solution)Chlorhexidine Digluconate0.5 - 4.5 (% w/v)--99.032.032.94 scielo.br
HPLC (Simultaneous with Thymol)Chlorhexidine4.8 - 19.2--~100<5<5 tandfonline.com
HPLC (Simultaneous with Miconazole Digluconate)Chlorhexidine Digluconate5 - 801.614.8798 - 102-- fabad.org.tr
Method for CHX determination (Artificial fissures)CHX0.7 - 78.4 nmol/well-~1.0 nmol/well99.1 - 100.4<10 (most)<20 nih.gov
Study PurposeTechnique(s) UsedKey Finding(s) Related to ChlorhexidineSource
Location in DMPC model membranesNeutron DiffractionCHX located near glycerol backbone, ~16 Å from bilayer center. nih.govuwindsor.ca nih.govuwindsor.ca
Influence of Cholesterol on Location in DMPCNeutron Diffraction, DSCCholesterol does not change CHX insertion depth but amplifies effect. cins.ca cins.ca
Drug-Polymer Compatibility (Buccal Tablets)DSC, FTIRNo chemical interaction observed between CHX and tested polymers (HPMC, P407). nih.gov nih.gov
Compatibility with Lidocaine HCl inclusion complexesDSC, FTIR, XRPD, Turbidity testingInclusion complexes improved compatibility of Lidocaine HCl with CHX. nih.gov nih.gov
Compatibility in NanosystemsDSC, FTIR, XRPDNo incompatibility observed between ingredients in physical mixture. researchgate.net researchgate.net
Interaction in NanofibersDSCDisappearance of CHX melting peak suggests physical interaction and molecular dispersion. researchgate.net researchgate.net
Interaction with lipid bilayersDSCCHX lowers melting transition of DMPC acyl chains. cins.ca cins.ca
Chemical Interactions with Carbon SurfaceDesorption MeasurementsInteractions are physical and chemical (physisorption and chemisorption). mdpi.com mdpi.com
Interaction with Benzalkonium ChlorideObservationCan cause light brown coloration due to interaction with chloride. ghsupplychain.org ghsupplychain.org
Interaction with anionic ingredients in skincareIn vivo testing (human/porcine skin)Can reduce CHG activity; no visible signs of incompatibility in most cases. comfort.com.co comfort.com.co

Environmental Fate and Persistence Research

Environmental Persistence in Water, Sediment, and Soil

Chlorhexidine has been shown to persist in water, sediment, and soil environments. According to a 2017 Canadian document, chlorhexidine tends to remain in these matrices, with half-lives exceeding 182 days in water and soil, and over 365 days in sediment. scielo.brcanada.ca This persistence can lead to prolonged exposure for environmental organisms. canada.cagazette.gc.ca

In the aquatic environment, chlorhexidine, particularly in its salt forms which dissociate to release the chlorhexidine moiety, has a strong affinity for negatively-charged dissolved and suspended solids. gazette.gc.cacanada.ca This binding can result in its settling in bed sediment or its transport away from the initial release point. canada.ca While chlorhexidine has a low potential for bioaccumulation in aquatic organisms, studies indicate it can cause acute and chronic adverse effects at low concentrations. scielo.brcanada.cagazette.gc.cacanada.ca

Releases into the environment primarily occur via wastewater treatment systems, stemming from both industrial formulation and down-the-drain disposal of chlorhexidine-based products. gazette.gc.cacanada.ca Wastewater treatment technologies may only partially remove chlorhexidine, allowing its release into surface water and potentially into soil through the application of biosolids from these systems. gazette.gc.cacanada.ca

Degradation Pathways in Environmental Matrices

Degradation of chlorhexidine in the natural environment is generally not considered significant. scielo.brcanada.ca However, degradation can occur under specific conditions. Laboratory studies have reported different routes of chlorhexidine degradation, including as an intermediate product of bacterial degradation and upon heating. canada.cadiva-portal.org Degradation can also be accelerated by factors such as pH and light. scielo.br Chlorhexidine is reported to be unstable under acidic (pH 3.5-6.5) and alkaline (pH > 8.5) conditions. medrxiv.org

One notable degradation product is para-chloroaniline (pCA). scielo.brdiva-portal.org While some studies suggest bacterial degradation can lead to pCA formation, the conditions necessary for its formation from chlorhexidine in the natural environment are generally not considered environmentally relevant. canada.cadiva-portal.org pCA is considered more toxic than chlorhexidine and has been shown to cause the formation of haemoglobin adducts in humans. diva-portal.org

Photocatalytic degradation using materials like Ni-doped TiO2 under simulated visible light has shown promise in the mineralization of chlorhexidine in aqueous solutions, breaking down the phenyl ring into shorter carbon compounds. eeer.org This process can be more effective in alkaline conditions where the catalyst surface is negatively charged and chlorhexidine remains protonated, facilitating interaction. eeer.org

Formation of Environmentally Tolerant Bacterial Populations

The widespread use of chlorhexidine has been linked to the selection and proliferation of bacteria with decreased susceptibility or tolerance to this antiseptic. medrxiv.orgmicrobialcell.com Exposure to sublethal concentrations of chlorhexidine can lead to reduced susceptibility not only to chlorhexidine but also to other clinically relevant antibiotics, raising concerns about antimicrobial resistance. medrxiv.orgmicrobialcell.com

Identification of Environmental Reservoirs (e.g., Hospital Environments, Sink Drains)

Hospital environments, particularly sink drains, have been identified as critical hotspots and reservoirs for chlorhexidine-tolerant bacteria. medrxiv.orgresearchgate.netmedrxiv.orgasm.org These environments can harbor multidrug-resistant organisms that are genetically related to clinical isolates, suggesting that aqueous environments like sinks can serve as a source for human infections. nih.gov Biofilm formation in sink drains provides a protective niche for these bacteria. asm.orgnih.gov Studies have detected widespread chlorhexidine-tolerant bacteria, including opportunistic pathogens, in hospital environments. medrxiv.orgresearchgate.netmedrxiv.org

Detection of Sublethal Concentrations in the Environment

Sublethal concentrations of chlorhexidine can be present in the environment, particularly in areas where it is extensively used, such as hospitals. medrxiv.orgmicrobialcell.com Post-application, chlorhexidine can be shed from skin onto surfaces, resulting in sublethal concentrations in the surrounding environment. medrxiv.org These residual concentrations can persist on surfaces despite cleaning and disinfection efforts. medrxiv.orgresearchgate.net The presence of sublethal concentrations is a key factor driving the selection for increased bacterial tolerance. medrxiv.orgmicrobialcell.com

Molecular Analysis of Resistance Determinants in Environmental Isolates

Molecular analyses of environmental bacterial isolates have revealed heterogeneous and, in some cases, largely unexplored mechanisms of chlorhexidine resistance. medrxiv.orgresearchgate.netmedrxiv.org Resistance mechanisms can include increased efflux pump activity, changes in membrane permeability, and biofilm formation. nih.gov These mechanisms are at least partially under genetic control. nih.gov

Specific resistance determinants identified include biocide tolerance-associated genes (BTA) such as sigV, gsp65, emeA, qacA/B, qacD, and qacC, which have been linked to increased tolerance to multiple biocides, including chlorhexidine. nih.govencyclopedia.pub Efflux pumps like QacA and QacB, often found on mobile genetic elements like plasmids, are frequently identified in Staphylococcus isolates with reduced chlorhexidine susceptibility, facilitating horizontal transfer between species. nih.govencyclopedia.pub The AceI pump, a prototype of the Proteobacterial Chlorhexidine Efflux (PCE) family, has also shown specificity for chlorhexidine. nih.govencyclopedia.pub

Studies comparing clinical and environmental isolates have shown differences in antimicrobial resistance patterns, with some indicating an earlier occurrence of highly prevalent antimicrobial resistance genes in environmental isolates. nih.gov

Here is a table summarizing some research findings on chlorhexidine tolerance in environmental isolates:

Bacterial SpeciesEnvironment SampledCHG Tolerance Threshold (µg/mL)MIC Range (µg/mL)Key FindingsSource
Various bacterial taxa (including opportunistic pathogens)MICU environments (including sink drains)≥ 18.75Up to 512Widespread tolerance; sink drains are critical hotspots; indoor air as potential transport. medrxiv.orgresearchgate.netmedrxiv.org
Enterococcus faecalisDiverse environments (including sewage)Not explicitly defined as a single threshold in this study4 to 64 (MBC)Diverse populations show different susceptibilities; adaptation to subinhibitory concentrations is possible. asm.org
Pseudomonas aeruginosaSimulated sink trapNot explicitly definedMBC increased from 32 to >128Selection for mutations affecting efflux pump regulators; potential for cross-resistance to antibiotics. asm.org
Staphylococcus aureus (MRSA)Not specifiedNot explicitly definedMean 1.9Showed somewhat greater resistance than MSSA strains, but no increase over time. plos.org
Staphylococcus epidermidisNot specifiedNot explicitly definedTypically lowRelationship between antibiotic resistance factors and CHX susceptibility not conclusive; qacA/B present in some strains with reduced susceptibility. plos.org

Advanced Research Directions and Future Perspectives

Development of Nanosystems for Enhanced Antimicrobial Activity

The integration of chlorhexidine into nanosystems presents a promising avenue to enhance its antimicrobial activity and improve its therapeutic profile. Nanosystems can offer advantages such as improved stability, controlled release, targeted delivery, and increased interaction with microbial cells due to a larger surface area. mdpi.comresearchgate.net

Nanoparticle-based delivery of chlorhexidine is being investigated as a strategy to overcome resistance mechanisms, particularly in challenging pathogens like Gram-negative bacteria. mdpi.com For instance, the incorporation of chlorhexidine into iron oxide magnetic nanoparticles has shown enhanced antimicrobial activity, especially against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The surface properties of nanoparticles, including charge and size, can influence their interaction with bacterial membranes and facilitate uptake, which is particularly significant for combating resistant strains. mdpi.com Prolonged exposure to antimicrobial agents delivered via nanosystems can increase bacterial cell death and reduce the chances of resistance development. mdpi.com

Further Elucidation of Resistance Mechanisms and Genetic Transfer

While chlorhexidine is considered less likely to induce resistance compared to antibiotics, the emergence of reduced susceptibility and resistance has been reported in various bacterial species. researchgate.netfrontiersin.orgnih.govfrontiersin.org Future research is crucial to further elucidate the underlying mechanisms of chlorhexidine resistance and the role of genetic transfer. Mechanisms conferring resistance include the upregulation of multidrug efflux pumps and alterations in bacterial cell membranes. frontiersin.orgnih.govfrontiersin.org Plasmid-borne genes, such as qac genes encoding efflux proteins, can contribute to resistance in Gram-positive bacteria like staphylococci. frontiersin.orgnih.gov In Gram-negative bacteria, changes in the outer membrane protein and lipopolysaccharide profiles can act as a barrier to chlorhexidine entry. frontiersin.orgfrontiersin.org Horizontal gene transfer of antimicrobial resistance determinants from commensal bacteria is also a relevant factor. nih.govfrontiersin.orgmdpi.com Studies have linked exposure to subinhibitory concentrations of chlorhexidine to increased resistance and cross-resistance to antibiotics. nih.govfrontiersin.orgmdpi.comasm.org Further genomic analysis of resistant strains is needed to understand the genetic adaptations, including mutations and the role of mobile genetic elements, that contribute to reduced susceptibility. nih.govmdpi.comasm.org

Investigation of Chlorhexidine's Impact on Microbial Physiology Beyond Membrane Disruption

While membrane disruption is the primary mechanism of action, research is exploring other potential impacts of chlorhexidine on microbial physiology, particularly at low concentrations. At low concentrations, chlorhexidine can exert a bacteriostatic effect by altering bacterial cell osmotic equilibrium and causing leakage of potassium and phosphorus. mims.com Studies have indicated that chlorhexidine at low concentrations can disrupt microbial processes at multiple levels, extending beyond immediate membrane damage to include effects on gene expression. nih.gov For example, research on Enterococcus faecalis has shown that low concentrations of chlorhexidine can lead to depolarization of the membrane potential and modulate the expression of virulence and stress response genes. nih.gov Further investigation is needed to fully understand these broader physiological effects and their implications for antimicrobial efficacy and resistance development.

Advanced Modeling of Chlorhexidine-Membrane Interactions

Advanced modeling techniques, such as molecular dynamics simulations, are valuable tools for gaining a deeper understanding of the complex interactions between chlorhexidine and bacterial membranes at a molecular level. nih.govbiorxiv.org These studies can provide insights into how chlorhexidine molecules interact with different membrane components, including lipids and proteins, and how these interactions lead to membrane disruption. nih.govbiorxiv.org Modeling can help to elucidate the role of electrostatic interactions and other factors influencing chlorhexidine's binding and penetration into the membrane. nih.govbiorxiv.org Such detailed understanding of the interaction mechanisms can inform the design of new chlorhexidine formulations or the development of novel antimicrobial agents with improved membrane-targeting properties.

Environmental Impact Assessments of Chlorhexidine Residues

Given the widespread use of chlorhexidine, assessing its environmental impact, particularly the fate and effects of its residues in various environmental compartments, is an important area of research. Chlorhexidine can enter the environment primarily through wastewater treatment plant effluents. nih.gov Studies have detected chlorhexidine residues in treated wastewater and sewage sludge. researchgate.netcanada.cajpmsonline.com Chlorhexidine tends to persist in water, sediment, and soil and has the potential to cause adverse effects to aquatic organisms at low concentrations. researchgate.netcanada.cajpmsonline.com Research is ongoing to evaluate the toxicity of chlorhexidine and its potential interactions with other pollutants in aquatic ecosystems. jpmsonline.comjneonatalsurg.com Community-level assessments are being conducted to understand the impact of chlorhexidine on microbial biofilm development in natural environments. nih.gov Further research is needed to fully understand the long-term environmental fate and ecological effects of chlorhexidine residues and to develop strategies for their mitigation.

Q & A

Q. How can researchers optimize database searches for chlorhexidine studies?

  • Methodological Guidance : Use Boolean operators (e.g., "chlorhexidine oral AND pneumonia") in databases like CINAHL and Medline. Limit searches to peer-reviewed articles and apply filters for study type (e.g., RCTs, systematic reviews). Cross-reference citations to identify seminal works .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.